3-Iodo-L-thyronine-13C6
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO4/c16-12-7-9(8-13(17)15(19)20)1-6-14(12)21-11-4-2-10(18)3-5-11/h1-7,13,18H,8,17H2,(H,19,20)/t13-/m0/s1/i2+1,3+1,4+1,5+1,10+1,11+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQVOFSDWXYIRP-ITBXJWLISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(C(=O)O)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Iodo-L-thyronine-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-L-thyronine (3-T1) is a mono-iodinated metabolite of thyroid hormone. Its stable isotope-labeled form, 3-Iodo-L-thyronine-¹³C₆, serves as a critical internal standard for the accurate quantification of thyroid hormones and their metabolites in biological matrices using mass spectrometry. This technical guide provides a comprehensive overview of 3-Iodo-L-thyronine-¹³C₆, including its chemical properties, applications, and detailed experimental protocols for its use.
Chemical Properties and Commercial Availability
3-Iodo-L-thyronine-¹³C₆ is the labeled version of 3-Iodo-L-thyronine, a metabolite of thyroid hormone.[1] The incorporation of six carbon-13 atoms into the L-thyronine backbone provides a distinct mass shift, enabling its use as an internal standard in isotope dilution mass spectrometry assays. Several suppliers offer various isotopically labeled iodothyronines. While specific data for 3-Iodo-L-thyronine-¹³C₆ is limited, the following table summarizes typical specifications for related ¹³C₆-labeled thyroid hormone standards available from commercial vendors.
| Property | Description |
| Chemical Formula | C₁₅H₁₄INO₄ (with ¹³C₆ enrichment) |
| Molecular Weight | Approximately 405.14 g/mol + 6 Da for ¹³C₆ |
| Isotopic Purity | Typically ≥98 atom % ¹³C |
| Chemical Purity | ≥95% (often determined by HPLC) |
| Format | Commonly supplied as a solid or in solution |
Table 1: Representative Specifications of ¹³C₆-Labeled Thyroid Hormone Standards.
Applications in Research and Drug Development
The primary application of 3-Iodo-L-thyronine-¹³C₆ is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods.[2] Its structural similarity to endogenous thyroid hormones and their metabolites ensures that it behaves similarly during sample extraction, derivatization, and chromatographic separation. The known concentration of the ¹³C₆-labeled standard allows for precise and accurate quantification of the unlabeled analyte by correcting for variations in sample preparation and instrument response.
Stable isotope-labeled compounds are invaluable tools in drug development, particularly for pharmacokinetic and metabolic studies.[2]
Experimental Protocols
Quantitative Analysis of 3-Iodo-L-thyronine by LC-MS/MS using 3-Iodo-L-thyronine-¹³C₆ as an Internal Standard
This protocol provides a general workflow for the quantification of 3-Iodo-L-thyronine in a biological matrix such as serum.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of serum, add a known concentration of 3-Iodo-L-thyronine-¹³C₆ internal standard. Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge.
-
Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step can be further purified using a solid-phase extraction cartridge to remove interfering matrix components and concentrate the analyte.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reversed-phase column for the separation of 3-Iodo-L-thyronine. A gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid is typically employed.
3. Data Analysis:
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards. The concentration of 3-Iodo-L-thyronine in the unknown samples is then determined from this calibration curve.
Synthesis of Labeled Thyronines
The synthesis of ¹³C-labeled L-thyronine derivatives is a multi-step process. A general approach involves starting with a ¹³C-labeled precursor, such as ¹³C-L-tyrosine. This is followed by a series of chemical reactions to introduce the second phenyl ring and the iodine atom at the desired position. The synthesis of related labeled thyroid hormones, such as ¹³C₉-¹⁵N-labeled 3,5-diiodothyronine (B1216456) and thyroxine, has been described in the literature and involves steps like N-Boc and O-methyl ester protection, bis-iodination, and subsequent deprotection.[2]
Biological Role and Signaling Pathway
Thyroid hormones, primarily 3,5,3'-triiodo-L-thyronine (T3) and thyroxine (T4), play a crucial role in regulating metabolism, growth, and development. Their actions are mainly mediated through binding to nuclear thyroid hormone receptors (TRs), which are ligand-dependent transcription factors that control the expression of target genes.[]
3-Iodo-L-thyronine is a metabolite of T3 and T4. Compared to T3, mono-iodinated thyronines like 3-Iodo-L-thyronine exhibit a significantly lower binding affinity for thyroid hormone receptors. Consequently, they are considered to have minimal classical thyromimetic activity.
The metabolism of thyroid hormones is a complex process involving deiodination. Deiodinase enzymes remove iodine atoms from T4 and T3 to produce various metabolites, including the di- and mono-iodinated thyronines.
Recent research has suggested the existence of alternative, non-genomic signaling pathways for thyroid hormone metabolites. For instance, 3-iodothyronamine (B1242423) (T1AM), a decarboxylated and deiodinated derivative of T3, has been shown to be a potent agonist of the G protein-coupled trace amine-associated receptor 1 (TAAR1), leading to rapid physiological effects that are distinct from the classical genomic actions of T3.[5][6] The specific role of 3-Iodo-L-thyronine in these alternative pathways is an area of ongoing investigation.
References
- 1. frontiersin.org [frontiersin.org]
- 2. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. 3-Iodothyronamine is an endogenous and rapid-acting derivative of thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
3-Iodo-L-thyronine-13C6 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Iodo-L-thyronine-¹³C₆, a stable isotope-labeled internal standard crucial for the accurate quantification of 3-Iodo-L-thyronine (T1) in various biological matrices. This document outlines the available quantitative data, detailed experimental protocols for its analysis, and visual representations of key workflows to support its application in research and drug development.
Quantitative Data
The following tables summarize the product specifications for 3-Iodo-L-thyronine-¹³C₆ and related isotopically labeled compounds from various commercial suppliers. This data is essential for selecting the appropriate standard for quantitative mass spectrometry-based assays.
Table 1: Product Specifications for Labeled Thyronine Analogs
| Compound | Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity |
| 3,3′-Diiodo-L-thyronine-(phenoxy-¹³C₆) hydrochloride | Sigma-Aldrich | 1217459-13-6 | ¹³C₆C₉H₁₃I₂NO₄·HCl | 567.49 | 99 atom % ¹³C | 97% (CP)[1] |
| 3,3',5-triiodo-l-thyronine:hcl (ring-¹³C₆, 99%) | Eurisotop | 1217473-60-3 | C₉*C₆H₁₃ClI₃NO₄ | 693.39 | 99% | > 95%[2] |
| 3-Iodo-L-thyronine-¹³C₆ | Clearsynth | Not Specified | C₉¹³C₆H₁₄INO₄ | 405.14 | Not Specified | Not Specified[3] |
| 3'-Iodo-L-thyronine-¹³C₆ | Clearsynth | Not Specified | C₉¹³C₆H₁₄INO₄ | 405.14 | Not Specified | Not Specified[4] |
Table 2: General Properties
| Property | Value | Source |
| Appearance | Solid / Off-White Form | [1][5] |
| Storage Temperature | -20°C | [1] |
| Primary Application | Internal Standard for LC-MS or GC-MS analysis | [6][7] |
Experimental Protocols
The accurate characterization of 3-Iodo-L-thyronine-¹³C₆ relies on a combination of chromatographic and spectrometric techniques. Below are representative protocols for determining the purity and isotopic enrichment of this standard.
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the compound of interest from any potential impurities or degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A reverse-phase C18 column is commonly employed for the separation of thyroid hormones and their analogs.
-
Mobile Phase: A gradient elution is often used, consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to achieve good resolution between the main peak and any impurity peaks.
-
Sample Preparation: A stock solution of the 3-Iodo-L-thyronine-¹³C₆ standard is prepared in a suitable solvent, such as methanol (B129727) or a mixture of the mobile phase components. The solution should be protected from light to prevent photodegradation.
-
Analysis: The prepared sample is injected into the HPLC system. The purity is calculated by integrating the peak area of the main compound and all impurity peaks detected in the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total peak area.
2. Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and determining the isotopic enrichment of the labeled compound.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an LC system (LC-MS) is ideal.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode is commonly used.
-
Analysis: The sample, after separation by LC, is introduced into the mass spectrometer.
-
Identity Confirmation: A full scan mass spectrum is acquired to confirm the presence of the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of 3-Iodo-L-thyronine-¹³C₆ (405.14 g/mol ).
-
Isotopic Enrichment: The isotopic distribution of the molecular ion is analyzed. For a ¹³C₆ labeled compound, a mass shift of +6 Da compared to the unlabeled analog is expected.[1] The isotopic enrichment is determined by comparing the intensity of the ion corresponding to the fully labeled compound to the intensities of ions with fewer ¹³C atoms. An incorporation efficiency of over 98% is typically desired.
-
3. Quantitative Analysis Workflow using 3-Iodo-L-thyronine-¹³C₆ as an Internal Standard
This protocol describes the general steps for using 3-Iodo-L-thyronine-¹³C₆ as an internal standard for the quantification of 3-Iodo-L-thyronine in a biological sample.
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., serum or plasma), add a precise amount of the 3-Iodo-L-thyronine-¹³C₆ internal standard solution.[6]
-
Perform a sample clean-up procedure to remove interfering substances. Common techniques include protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction.[6]
-
The extracted sample is then evaporated to dryness and reconstituted in the initial mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
The prepared sample is analyzed by a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The LC method separates the analyte from other components in the sample.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the analyte and the internal standard. Specific precursor-to-product ion transitions for both 3-Iodo-L-thyronine and 3-Iodo-L-thyronine-¹³C₆ are monitored.
-
-
Quantification:
-
A calibration curve is generated by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.[6]
-
The concentration of the analyte in the unknown sample is determined by interpolating its peak area ratio on the calibration curve.[6]
-
Visualizations
The following diagrams illustrate key experimental workflows and concepts relevant to the analysis and application of 3-Iodo-L-thyronine-¹³C₆.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: Analytical workflow for the certification of 3-Iodo-L-thyronine-¹³C₆.
References
- 1. 3, 3′-二碘-L-甲状腺原氨酸-(苯氧基-13C6) (T2) 99 atom % 13C, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3,3',5-TRIIODO-L-THYRONINE:HCL | Eurisotop [eurisotop.com]
- 3. clearsynth.com [clearsynth.com]
- 4. clearsynth.com [clearsynth.com]
- 5. 3-Iodo-tyrosine-13C6 | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
The Biological Significance of 3-Iodo-L-thyronine Metabolites: A Technical Guide
Executive Summary
The metabolism of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), generates a spectrum of iodinated molecules historically viewed as inactive degradation products. However, a growing body of evidence reveals that these metabolites, including diiodothyronines (T2) and iodothyronamines (T1AM), possess distinct and significant biological activities. These actions are often mediated through mechanisms independent of the classical nuclear thyroid hormone receptors (TRs), presenting novel opportunities for therapeutic intervention in metabolic and neurological diseases. This technical guide provides a comprehensive overview of the core biological roles of key 3-Iodo-L-thyronine metabolites, focusing on 3,5-diiodo-L-thyronine (3,5-T2), 3,3'-diiodo-L-thyronine (3,3'-T2), and 3-iodothyronamine (B1242423) (T1AM). It includes a detailed summary of their quantitative effects, descriptions of relevant experimental protocols, and visualizations of their metabolic and signaling pathways.
Introduction: Beyond T4 and T3
The thyroid gland primarily secretes T4, which is considered a prohormone.[1] In peripheral tissues, T4 is converted by deiodinase enzymes into the more biologically active T3.[1][2] T3 exerts its well-known effects on development, growth, and metabolism primarily by binding to nuclear thyroid hormone receptors (TRα and TRβ) and modulating gene expression.[3] However, the deiodination cascade does not terminate with T3. Subsequent enzymatic action produces a series of metabolites, fundamentally expanding the signaling repertoire of the thyroid axis. This guide focuses on the metabolites derived from T3, which are central to understanding the full scope of thyroid hormone action.
The Deiodination Pathway: A Metabolic Cascade
The activation and inactivation of thyroid hormones are tightly regulated by a family of three selenoenzymes known as iodothyronine deiodinases (D1, D2, and D3).[4] Their concerted action in different tissues determines the local availability of active T3 and generates a variety of metabolites.
-
Type 1 Deiodinase (D1): Found primarily in the liver and kidney, D1 can perform both outer and inner ring deiodination. It contributes to circulating T3 levels and helps clear reverse T3 (rT3).[4]
-
Type 2 Deiodinase (D2): Located in tissues like the brain, pituitary, and brown adipose tissue, D2 exclusively performs outer ring deiodination, converting T4 to T3. It is a key regulator of intracellular T3 concentration.[2]
-
Type 3 Deiodinase (D3): This is the primary inactivating deiodinase. It removes an iodine from the inner ring, converting T4 to the inactive rT3 and T3 to 3,3'-diiodo-L-thyronine (3,3'-T2).[5][6]
The formation of another key metabolite, 3,5-diiodo-L-thyronine (3,5-T2), is thought to occur from T3, though the specific enzymatic process is not fully characterized.[7] Further metabolism, including decarboxylation and deiodination, can lead to the formation of 3-iodothyronamine (T1AM).[8]
Biological Role of 3,5-Diiodo-L-thyronine (3,5-T2)
Once considered an inactive metabolite, 3,5-T2 is now recognized as a potent modulator of energy metabolism, acting rapidly and often through mechanisms distinct from T3.[9][10]
Core Function: Stimulation of Energy Expenditure
The primary and most studied effect of 3,5-T2 is its ability to rapidly increase the resting metabolic rate.[9] This calorigenic effect is largely attributed to its direct actions on mitochondria.[10] In rodent models, administration of 3,5-T2 prevents high-fat diet-induced obesity and insulin (B600854) resistance.[4] Unlike T3, these effects can occur without significantly suppressing Thyroid-Stimulating Hormone (TSH) or causing the deleterious side effects associated with hyperthyroidism, such as tachycardia.[11]
Signaling Pathways
The actions of 3,5-T2 are multifaceted, involving both TR-independent and TR-dependent pathways.
-
Mitochondrial (TR-Independent) Pathway: This is considered the main mechanism of 3,5-T2 action. It rapidly stimulates mitochondrial respiration by binding directly to subunit Va of the cytochrome c oxidase (COX) complex, relieving the allosteric inhibition by ATP.[7][12] This leads to increased fatty acid oxidation and energy expenditure.[13] 3,5-T2 also enhances mitochondrial biogenesis and can modulate mitochondrial quality control mechanisms like mitophagy and dynamics.[14]
-
TR-Dependent Pathway: While its affinity for nuclear TRs is much lower than that of T3, at pharmacological doses, 3,5-T2 can activate TR-dependent gene expression, mimicking some of the effects of T3 on hepatic lipid metabolism genes.[2][11]
References
- 1. 3,5-T2 alters murine genes relevant for xenobiotic, steroid, and thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Investigating the mechanisms of action of thyroid disruptors: A multimodal approach that integrates in vitro and metabolomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel approach to measure mitochondrial respiration in frozen biological samples | The EMBO Journal [link.springer.com]
- 6. The effects of 3,5-diiodothyronine on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1) | MDPI [mdpi.com]
- 8. Frontiers | 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparative effects of 3,5-diiodo-L-thyronine and 3,5,3'-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. protein.bio.msu.ru [protein.bio.msu.ru]
Navigating the Landscape of Isotopically Labeled Thyroid Hormones: A Technical Guide to 3-Iodo-L-thyronine-13C6
For researchers, scientists, and drug development professionals, the precise tracing and quantification of thyroid hormone metabolites are paramount. This in-depth technical guide provides a comprehensive overview of 3-Iodo-L-thyronine-13C6, a critical tool in metabolic studies. We delve into its commercial availability, pricing landscape, and the intricate signaling pathways it helps to elucidate. Furthermore, we present detailed experimental protocols to empower researchers in their analytical endeavors.
Commercial Availability and Pricing
The acquisition of high-quality stable isotope-labeled compounds is a crucial first step in any research project. This compound is a specialized chemical available from a select number of suppliers. The primary supplier identified is Clearsynth, which offers the compound with pricing available upon inquiry. While direct price comparisons are limited due to the "price on request" nature of this specific product, analysis of pricing for structurally similar isotopically labeled thyroid hormone analogs provides a valuable benchmark for budgeting and procurement decisions.
| Supplier | Product Name | Catalog Number | Purity | Quantity | Price (USD) | Notes |
| Clearsynth | This compound | CS-T-100149 | Not specified | Not specified | Inquire | Primary supplier of the target molecule. |
| MilliporeSigma (Supelco) | 3,3',5'-Triiodo-L-thyronine-13C6 Solution | T-078-1ML | 100 µg/mL in Methanol (B129727) | 1 mL | $361.00 | Structurally similar compound. |
| Fisher Scientific (CERILLIANT) | 3,3',5'-Triiodo-L-thyronine-13C6 Solution | 01-002-075 | 100 µg/mL in Methanol | 1 mL | $426.00 | Structurally similar compound. |
| MedChemExpress | 3,3'-Diiodo-L-thyronine-13C6 | HY-129974S | Not specified | 1 mg | $1590.00 | Structurally similar compound. |
| Sigma-Aldrich | 3, 3′-Diiodo-L-thyronine-(phenoxy- 13 C 6 ) (T2) hydrochloride | 719528 | 97% (CP), 99 atom % 13C | 1 mg | $890.00 | Structurally similar compound. |
| Sigma-Aldrich | 3,3′,5-Triiodothyronine-(tyrosine phenyl- 13 C 6 ) hydrochloride | 709611 | 95% (CP), 99 atom % 13C | 1 mg | $959.00 | Structurally similar compound. |
The Intricate Web of Thyroid Hormone Signaling
3-Iodo-L-thyronine is a metabolite of thyroid hormone and is expected to participate in or influence the well-established thyroid hormone signaling pathways. Thyroid hormones exert their pleiotropic effects through both genomic and non-genomic pathways, regulating metabolism, growth, and development.[1][2][3] The primary active form, triiodothyronine (T3), is primarily formed from the deiodination of thyroxine (T4) in peripheral tissues.[4]
The canonical signaling pathway involves the transport of thyroid hormones into the cell, followed by the binding of T3 to nuclear thyroid hormone receptors (TRs), which are ligand-dependent transcription factors.[2][5] This hormone-receptor complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes.[1][3] Non-genomic actions are initiated at the plasma membrane, often through integrin αvβ3, and can activate downstream signaling cascades such as the PI3K and MAPK pathways.[2]
Experimental Protocols: Quantification of this compound by LC-MS
Sample Preparation
A critical step for accurate quantification is the efficient extraction of the analyte from the biological matrix and removal of interfering substances.
-
Protein Precipitation:
-
To 100 µL of serum or plasma, add a known concentration of the this compound internal standard.
-
Add 300 µL of methanol containing 1% (w/v) ammonium (B1175870) formate.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant for analysis.
-
-
Solid-Phase Extraction (SPE) (Optional, for enhanced cleanup):
-
Condition a suitable SPE cartridge (e.g., mixed-mode or polymeric sorbent) according to the manufacturer's protocol.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the analyte and internal standard with a stronger solvent (e.g., methanol with 5% ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 or Phenyl-Hexyl column is typically used for the separation of thyroid hormones.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution is employed to achieve optimal separation.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at around 35-40 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Precursor and Product Ions: These will need to be optimized for both 3-Iodo-L-thyronine and this compound. The +6 Da mass shift of the labeled standard will be used for its specific detection.
-
Quantification
A calibration curve is constructed by plotting the ratio of the peak area of the unlabeled analyte to the peak area of the this compound internal standard against the concentration of the analyte in a series of calibration standards. The concentration of 3-Iodo-L-thyronine in the unknown samples is then determined from this calibration curve.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Triiodothyronine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. learning.sepscience.com [learning.sepscience.com]
Synthesis and Isotopic Purity of 3-Iodo-L-thyronine-¹³C₆: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Synthetic Pathway
The synthesis of 3-Iodo-L-thyronine-¹³C₆ can be conceptualized through a multi-step process, beginning with a ¹³C₆-labeled tyrosine precursor. The key steps involve the protection of functional groups, iodination, and a coupling reaction to form the thyronine backbone, followed by deprotection.
A Technical Guide to the Storage and Stability of 13C-Labeled Thyroid Hormones
For researchers, scientists, and drug development professionals utilizing 13C-labeled thyroid hormones as internal standards or tracers in quantitative assays, ensuring the integrity and stability of these critical reagents is paramount. This in-depth technical guide provides a comprehensive overview of best practices for the storage and handling of 13C-labeled thyroxine (T4) and triiodothyronine (T3), summarizes available stability data, and outlines detailed experimental protocols for stability assessment.
Introduction to 13C-Labeled Thyroid Hormones
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for their ability to compensate for variations in sample preparation and instrument response.[1][2] 13C-labeled thyroid hormones, such as 13C6-T4 and 13C6-T3, are chemically identical to their endogenous counterparts, differing only in isotopic composition. This ensures they co-elute chromatographically and exhibit similar ionization efficiencies, allowing for precise and accurate quantification.[3][4] However, like their unlabeled analogues, these compounds are susceptible to degradation if not stored and handled correctly.
Factors Affecting Stability
The primary degradation pathways for thyroid hormones, including their 13C-labeled forms, involve deiodination, oxidation, and conjugation. The stability of these compounds can be influenced by several factors:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Thyroid hormones are known to be light-sensitive, and exposure to light can lead to their degradation.
-
Solvent/Matrix: The choice of solvent and the pH of the solution can impact the stability of the dissolved hormone.
-
Oxygen: The presence of oxygen can contribute to oxidative degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can potentially lead to degradation.
Recommended Storage Conditions
Recommendations for the storage of 13C-labeled thyroid hormones vary depending on whether the material is in solid form or in solution. The following tables summarize manufacturer recommendations and best practices gleaned from scientific literature.
Table 1: Storage of Solid (Neat) 13C-Labeled Thyroid Hormones
| Compound | Manufacturer Recommendation | Key Considerations |
| 13C-Labeled L-Thyroxine (T4) | Store refrigerated (-5°C to 5°C) or at room temperature.[5][6] | Protect from light and moisture.[6] |
| 13C-Labeled L-Triiodothyronine (T3) | Store refrigerated (-5°C to 5°C) or frozen (-20°C). | Protect from light. |
Table 2: Storage of 13C-Labeled Thyroid Hormone Solutions
| Solution Type | Recommended Storage Temperature | Solvent | Key Considerations |
| Stock Solutions | -20°C is the most common recommendation. | Methanol (B129727), or 0.1 N NH4OH in Methanol. | Store in amber glass vials to protect from light. Minimize headspace to reduce evaporation. Avoid repeated freeze-thaw cycles. |
| Working Solutions | Prepared fresh before each use is ideal. If stored, -20°C is recommended for short-term storage. | Typically prepared by diluting the stock solution in the initial mobile phase of the LC-MS method. | Store in amber autosampler vials. |
Experimental Protocols
Protocol for Preparation of Stock and Working Solutions
This protocol describes the preparation of stock and working solutions of 13C-labeled thyroid hormones for use in quantitative analysis.
Materials:
-
13C-labeled thyroid hormone (e.g., 13C6-T4) as a solid.
-
Methanol (LC-MS grade).
-
Ammonium (B1175870) hydroxide (B78521) (optional).
-
Amber glass vials with PTFE-lined caps.
-
Calibrated analytical balance.
-
Volumetric flasks and pipettes.
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Allow the vial containing the solid 13C-labeled hormone to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of the solid compound.
-
Dissolve the solid in a minimal amount of 0.1 N ammonium hydroxide in methanol (if necessary for solubility) before diluting to the final volume with methanol in a volumetric flask.
-
Sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber glass vial.
-
-
Working Solution Preparation:
-
Prepare working solutions by serially diluting the stock solution with the appropriate solvent (e.g., the initial mobile phase of the LC-MS method).
-
These solutions should ideally be prepared fresh for each analytical run.
-
Protocol for a Long-Term Stability Study
This protocol outlines a systematic approach to evaluating the long-term stability of a 13C-labeled thyroid hormone stock solution.
Objective: To determine the degradation rate of a 13C-labeled thyroid hormone stock solution under specified storage conditions over an extended period.
Materials:
-
Newly prepared, well-characterized stock solution of the 13C-labeled thyroid hormone.
-
LC-MS/MS system.
-
Calibrated analytical standards of the unlabeled thyroid hormone and potential degradation products.
-
Amber glass vials.
Procedure:
-
Initial Analysis (Time Zero):
-
Analyze the freshly prepared stock solution by LC-MS/MS to determine its initial concentration and purity. This will serve as the baseline.
-
Assess the peak area and, if possible, confirm the identity of the main peak and any minor impurity peaks.
-
-
Sample Storage:
-
Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of a single vial.
-
Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature, with and without light exposure).
-
-
Periodic Analysis:
-
At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by the same LC-MS/MS method used for the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of the 13C-labeled hormone at each time point to the initial peak area.
-
Calculate the percentage of the remaining hormone.
-
Monitor for the appearance of new peaks that may correspond to degradation products.
-
A compound is often considered stable if the concentration remains within ±10-15% of the initial concentration.
-
Visualizations
Thyroid Hormone Metabolism
The degradation of 13C-labeled thyroid hormones is expected to follow the same metabolic pathways as their endogenous counterparts. The primary pathways are deiodination and conjugation.
Caption: Major metabolic pathways of thyroid hormones.
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for conducting a stability study of 13C-labeled thyroid hormone solutions.
Caption: Workflow for a long-term stability study.
Conclusion
The stability of 13C-labeled thyroid hormones is critical for the accuracy and reliability of quantitative bioanalytical methods. By adhering to the storage and handling recommendations outlined in this guide, researchers can minimize the risk of degradation and ensure the integrity of their analytical standards. For applications requiring the highest level of confidence, it is advisable to perform in-house stability studies under the specific conditions of use. The protocols and workflows provided herein offer a robust framework for such assessments.
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. L-Thyroxine (tyrosine-ring-¹³Câ, 99%) CP 90% - Cambridge Isotope Laboratories, CLM-6725-0.1MG [isotope.com]
- 6. L-Thyroxine (ring-¹³Cââ, 99%) CP 97% | Cambridge Isotope Laboratories, Inc. [isotope.com]
The Role of 3-Iodo-L-thyronine in Thyroid Hormone Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodo-L-thyronine (T1am) is an endogenous biogenic amine derived from thyroid hormone metabolism. Initially considered an inactive metabolite, T1am is now recognized as a potent signaling molecule with diverse physiological effects, often contrasting with those of classical thyroid hormones. This technical guide provides an in-depth overview of T1am's function in thyroid hormone metabolism, its molecular mechanisms of action, and its physiological consequences. We present quantitative data on its receptor interactions and metabolic effects, detail key experimental protocols for its study, and visualize its primary signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this intriguing molecule.
Introduction
Thyroid hormones, primarily thyroxine (T4) and 3,5,3'-triiodo-L-thyronine (T3), are crucial regulators of metabolism, growth, and development.[1] Their actions are predominantly mediated by nuclear thyroid hormone receptors (TRs), which modulate gene expression.[1] However, a growing body of evidence points to the existence of alternative signaling pathways for thyroid hormone derivatives. Among these, 3-iodo-L-thyronine (T1am) has emerged as a key player, acting as a "trace amine" with a distinct pharmacological profile.[2][3] Unlike T3 and T4, T1am does not bind to nuclear TRs but is a high-affinity agonist for the G protein-coupled receptor, Trace Amine-Associated Receptor 1 (TAAR1).[3][4] This interaction initiates a cascade of cellular events that lead to rapid, non-genomic effects on metabolism, the central nervous system, and the cardiovascular system.[4][5] This guide will explore the multifaceted role of T1am in the broader context of thyroid hormone signaling.
Biosynthesis and Metabolism of 3-Iodo-L-thyronine
The precise biosynthetic pathway of T1am is an area of active investigation. It is hypothesized to be an endogenous derivative of thyroid hormone, though evidence suggests it is not a direct extrathyroidal metabolite of T4. The production of T1am is dependent on the same biosynthetic factors required for T4 synthesis, including the sodium-iodide symporter and thyroperoxidase. One proposed pathway involves the decarboxylation and deiodination of thyroid hormones.[6]
Once formed, T1am is metabolized through several pathways, including oxidative deamination to 3-iodothyroacetic acid (TA1), deiodination, N-acetylation, and conjugation with sulfate (B86663) or glucuronide.[3] These metabolic processes are crucial for regulating the local concentration and activity of T1am.
Molecular Mechanisms of Action
The primary molecular target of T1am is the Trace Amine-Associated Receptor 1 (TAAR1) , a G protein-coupled receptor.[3] T1am is the most potent known endogenous agonist for TAAR1.
TAAR1 Signaling Pathway
Activation of TAAR1 by T1am predominantly leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] This signaling cascade is central to many of T1am's physiological effects.
References
- 1. Assay in Summary_ki [bindingdb.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of tri-iodothyronine (T3) on protein turnover and metabolic rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
exploring the metabolic fate of 3-Iodo-L-thyronine
An In-depth Technical Guide on the Metabolic Fate of 3-Iodo-L-thyronine
Introduction
3-Iodo-L-thyronine (3-T1AM) is an endogenous biogenic amine derived from thyroid hormones (THs).[1] Structurally, it is a decarboxylated and deiodinated metabolite of thyroxine (T4) and triiodothyronine (T3).[2] Initially considered an inactive byproduct of thyroid hormone degradation, 3-T1AM is now recognized as a biologically active molecule with distinct physiological effects, often opposite to those of classic thyroid hormones.[1][2] It has been shown to induce a rapid, short-lived hypometabolic state, characterized by a decrease in body temperature and heart rate.[2] This has sparked significant interest in its potential as a chemical messenger and a therapeutic agent, particularly in the context of metabolic disorders.
Understanding the metabolic fate of 3-T1AM—its absorption, distribution, metabolism, and excretion (ADME)—is critical for elucidating its physiological roles and for the development of novel therapeutics. This guide provides a comprehensive overview of the current knowledge regarding 3-T1AM metabolism, presenting quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Metabolic Pathways of 3-Iodo-L-thyronine
The metabolism of 3-T1AM is rapid, involving several key enzymatic pathways that modify its functional groups: the amine side chain, the phenolic hydroxyl group, and the iodine substituent.[1] These pathways largely serve to inactivate and facilitate the clearance of the molecule. The primary metabolic transformations include oxidative deamination, conjugation (sulfation and glucuronidation), and deiodination.
Oxidative Deamination
The most prominent metabolic pathway for 3-T1AM is the oxidation of its amine group.[1] This reaction is catalyzed by ubiquitous enzymes such as monoamine oxidase (MAO) and semicarbazide-sensitive amine oxidase (SSAO). The process converts 3-T1AM into an unstable aldehyde intermediate, which is then rapidly oxidized by aldehyde dehydrogenase (ADLH) to form its primary metabolite, 3-iodothyroacetic acid (TA1).[1] TA1 itself may possess distinct biological activities, contributing to the overall effects observed after 3-T1AM administration.[1]
Conjugation: Sulfation and Glucuronidation
Conjugation of the 4'-phenolic hydroxyl group is a major route for the metabolism and clearance of many iodothyronines, and 3-T1AM is no exception.
-
Sulfation: This reaction is catalyzed by sulfotransferase (SULT) enzymes. Studies using human liver preparations have shown that 3-T1AM is an efficient substrate for sulfation, with SULT1A3 being the primary enzyme involved.[2] The rate of 3-T1AM sulfation is comparable to that of T3, suggesting this is a significant pathway for regulating its circulating levels.[2] Sulfation increases the water solubility of the molecule, facilitating its excretion.
-
Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), also targets the phenolic hydroxyl group. While a major pathway for T3 and T4, its specific role in 3-T1AM clearance is less characterized but is a recognized route for iodothyronine metabolism in general, often preceding biliary-fecal excretion.
Deiodination
Deiodination, the enzymatic removal of iodine atoms, is a critical step in the activation and inactivation of thyroid hormones.[3] 3-T1AM can be deiodinated to form thyronamine (B1227456) (T0AM). This process contributes to the catabolism and clearance of 3-T1AM.
N-Acetylation
N-acetylation is another potential metabolic route for 3-T1AM, adding an acetyl group to the amine.
The interplay of these pathways determines the bioavailability and duration of action of 3-T1AM.
Distribution and Elimination
Following administration, 3-T1AM is distributed to a wide range of tissues, including the stomach, intestine, kidney, liver, fat, and skeletal muscle. Studies using radiolabeled 3-T1AM in mice showed significant accumulation in excretory organs like the kidney, gallbladder, and intestine, suggesting rapid clearance. Endogenous 3-T1AM has been detected in the liver and brain. In human and rat serum, 3-T1AM concentrations are significantly lower than in tissues, suggesting active uptake or accumulation in organs. In the bloodstream, 3-T1AM may bind to proteins like Apolipoprotein B-100, which could explain its low concentration of 'free' form in the blood.[1] The elimination of 3-T1AM and its catabolites occurs through both biliary and urinary excretion.
Quantitative Data
The following tables summarize available quantitative data on the endogenous concentrations of 3-T1AM. Pharmacokinetic parameters such as half-life and clearance in humans are not yet well-established.
Table 1: Endogenous Concentrations of 3-Iodo-L-thyronine (3-T1AM)
| Species | Tissue/Compartment | Concentration Range | Method | Reference |
| Human | Serum/Plasma | 0.2 - 0.3 nM | LC-MS/MS | |
| Human | Serum (Cardiac Patients) | ~0.22 nM | LC-MS/MS | [4] |
| Rat | Serum | ~0.2 - 0.3 nM | LC-MS/MS | |
| Mouse | Liver | 0.5 - 2.5 pmol/g | MS | [1] |
Note: Some studies have failed to detect 3-T1AM in blood, potentially due to differences in sample preparation or insufficient method sensitivity.
Table 2: Enzyme-Substrate Interaction Data
| Enzyme Family | Specific Enzyme | Substrate | Activity Metric | Value | Comments | Reference |
| Sulfotransferase | Human Liver Prep. | 3-T1AM | Vmax/KM | Comparable to T3 | Suggests sulfation is an important clearance mechanism. | [2] |
| Sulfotransferase | SULT1A3 | 3-T1AM | N/A | Primary enzyme | Identified as the main sulfating enzyme for T1AM. | |
| Deiodinase | Type III (ID-III) | T3 | Km | ~10-fold lower than T4 | ID-III inactivates T3 to 3,3'-T2. | [5] |
Experimental Protocols
Protocol: Quantification of 3-T1AM in Biological Samples via LC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of 3-T1AM using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard technique.[6]
Objective: To accurately measure the concentration of 3-T1AM in biological samples (e.g., serum, tissue homogenates).
Materials:
-
Biological sample (serum, plasma, tissue homogenate).
-
Internal Standard (IS): Stable isotope-labeled 3-T1AM (e.g., ²H₄-T₁AM).[6]
-
Protein Precipitation Reagent: Acetonitrile (ACN) with 1% formic acid.
-
Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup).
-
LC-MS/MS system with an electrospray ionization (ESI) source.
Methodology:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of sample, add the internal standard (²H₄-T₁AM) to a known final concentration.
-
Protein Precipitation: Add 300 µL of ice-cold ACN with 1% formic acid. Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase A (e.g., water with 0.1% formic acid).
-
-
LC Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phase A (water, 0.1% formic acid) and mobile phase B (acetonitrile, 0.1% formic acid). A typical gradient might run from 5% to 95% B over several minutes.
-
-
MS/MS Detection:
-
Perform analysis using an ESI source in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 3-T1AM and its labeled internal standard. For 3-T1AM, a common transition is m/z 356.2 → 212.2.[4]
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
-
Quantification:
-
Create a calibration curve using known concentrations of 3-T1AM standard.
-
Calculate the concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol: In Vitro Metabolism of 3-T1AM using Cell Cultures
This protocol describes a general method for studying the metabolism of 3-T1AM in a cell culture model, such as HepG2 human hepatoma cells, which are known to express relevant metabolic enzymes.[2]
Objective: To identify and quantify the metabolites of 3-T1AM produced by cultured cells.
Materials:
-
HepG2 cells (or other relevant cell line).
-
Cell culture medium and supplements.
-
3-Iodo-L-thyronine (3-T1AM) stock solution.
-
Extraction solvent (e.g., acidified acetonitrile).
-
LC-MS/MS system for metabolite analysis.
Methodology:
-
Cell Culture:
-
Culture HepG2 cells in appropriate flasks or plates until they reach approximately 80-90% confluency.
-
-
Incubation:
-
Remove the standard culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Add fresh, serum-free medium containing a known concentration of 3-T1AM (e.g., 1 µM). Include a vehicle-only control (medium without 3-T1AM).
-
Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
After incubation, collect the culture medium (supernatant).
-
Wash the cells with PBS, then lyse them using a suitable buffer or by sonication to collect the intracellular fraction.
-
-
Metabolite Extraction:
-
Extract metabolites from both the medium and the cell lysate using the protein precipitation method described in Protocol 5.1. Add an appropriate internal standard if available for the expected metabolites.
-
-
Analysis:
-
Analyze the extracted samples using LC-MS/MS.
-
In addition to monitoring for the parent compound (3-T1AM), set up MRM transitions for expected metabolites, such as 3-iodothyroacetic acid (TA1).
-
Compare the chromatograms from the 3-T1AM-treated samples to the vehicle controls to identify peaks corresponding to metabolites.
-
-
Data Interpretation:
-
Quantify the amount of parent compound remaining and the amount of each metabolite formed to determine the rate and profile of metabolism.
-
Conclusion
3-Iodo-L-thyronine is an endogenously produced metabolite of thyroid hormone with unique biological activities. Its metabolic fate is characterized by rapid and extensive enzymatic modification, primarily through oxidative deamination to 3-iodothyroacetic acid (TA1) and conjugation via sulfation and glucuronidation. These pathways effectively control the bioavailability and signaling of 3-T1AM. While its endogenous production pathways are still under investigation, understanding its metabolism and clearance is fundamental for clarifying its physiological significance.[1] The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in endocrinology and for professionals engaged in the development of novel therapeutics targeting metabolic pathways. Further research is needed to fully delineate the pharmacokinetics of 3-T1AM and the biological roles of its various metabolites.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 3-Iodothyronamine (T1AM): A New Player on the Thyroid Endocrine Team? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Characteristics of type III iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 3-Iodo-L-thyronine in Biological Matrices using 3-Iodo-L-thyronine-¹³C₆ as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-L-thyronine (T1) is a metabolite of thyroid hormones, and its accurate quantification in biological matrices is crucial for understanding thyroid hormone metabolism and its potential physiological roles. Stable isotope-labeled internal standards are essential for reliable quantification by mass spectrometry, correcting for matrix effects and variations during sample preparation and analysis. This document provides a detailed protocol for the quantification of 3-Iodo-L-thyronine using its stable isotope-labeled counterpart, 3-Iodo-L-thyronine-¹³C₆, as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While validated methods for more common thyroid hormones like thyroxine (T4) and triiodothyronine (T3) are widely available, this document presents a representative methodology for 3-Iodo-L-thyronine, which can be adapted and validated for specific research needs.
Thyroid Hormone Signaling Pathway
Thyroid hormones exert their effects through a complex signaling pathway, primarily mediated by thyroid hormone receptors (TRs) which act as ligand-dependent transcription factors to regulate gene expression. The conversion of T4 to the more active T3, and the subsequent metabolism to other forms like 3-Iodo-L-thyronine, are key regulatory steps in this pathway.
Caption: Thyroid hormone uptake, metabolism, and nuclear signaling.
Experimental Protocols
Materials and Reagents
-
3-Iodo-L-thyronine analytical standard
-
3-Iodo-L-thyronine-¹³C₆ internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human serum/plasma (or other biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-Iodo-L-thyronine and 3-Iodo-L-thyronine-¹³C₆ in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with methanol:water (50:50, v/v) to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the 3-Iodo-L-thyronine-¹³C₆ primary stock solution with methanol:water (50:50, v/v).
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Spiking: To 500 µL of biological sample (e.g., serum), add 25 µL of the 100 ng/mL internal standard spiking solution.
-
Protein Precipitation: Add 1 mL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
MRM Transitions (Illustrative)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Iodo-L-thyronine | 400.0 | To be determined experimentally | To be optimized |
| 3-Iodo-L-thyronine-¹³C₆ | 406.0 | To be determined experimentally | To be optimized |
Note: The specific product ions and collision energies must be determined by infusing the individual standard solutions into the mass spectrometer.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of 3-Iodo-L-thyronine.
Caption: Workflow for 3-Iodo-L-thyronine analysis by LC-MS/MS.
Data Presentation
The quantitative performance of the method should be evaluated and presented in a clear, tabular format. The following table provides an example of expected performance characteristics that need to be determined during method validation.
Table 1: Method Validation Parameters (Illustrative)
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Matrix Effect | 85-115% |
| Recovery | > 80% |
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of 3-Iodo-L-thyronine in biological samples using a stable isotope-labeled internal standard. The detailed protocols for sample preparation and instrumental analysis, along with the illustrative data, serve as a valuable resource for researchers in endocrinology and drug development. It is imperative to perform a full method validation to ensure the accuracy, precision, and reliability of the data for its intended purpose.
Application Note: Quantitative Analysis of Thyroid Hormones in Serum by LC-MS/MS Using ¹³C-Labeled Internal Standards
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Thyroid hormones are critical for regulating metabolism, growth, and development. Accurate quantification of these hormones is essential for both clinical research and drug development. This application note presents a robust and sensitive method for the simultaneous quantification of multiple thyroid hormones in serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope-labeled internal standards. The use of ¹³C internal standards ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1] This method is suitable for researchers, scientists, and professionals in drug development who require reliable thyroid hormone analysis.
Introduction
Thyroid hormones, including thyroxine (T4), triiodothyronine (T3), and reverse triiodothyronine (rT3), are key biomarkers for assessing thyroid function. Traditional immunoassays for thyroid hormone measurement can suffer from cross-reactivity and interference, leading to inaccurate results.[2][3][4] LC-MS/MS offers superior specificity and sensitivity, allowing for the precise quantification of multiple thyroid hormone metabolites in a single run.[2][4] The incorporation of ¹³C-labeled internal standards, which co-elute with their corresponding analytes and have similar ionization efficiencies, provides the most reliable method for quantification by accounting for any sample loss during preparation and instrumental variability.[1]
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of thyroid hormones is depicted below. It involves serum sample preparation, which includes protein precipitation and extraction, followed by chromatographic separation and detection by tandem mass spectrometry.
Caption: Experimental workflow for thyroid hormone analysis.
Principle of Stable Isotope Dilution
The use of ¹³C-labeled internal standards is central to the accuracy of this method. These standards are chemically identical to the analytes of interest but have a higher mass due to the incorporation of ¹³C atoms. They are added to the sample at the beginning of the workflow and experience the same processing as the endogenous analytes. By measuring the ratio of the analyte peak area to the internal standard peak area, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix-induced signal suppression or enhancement.
Caption: Logic of using ¹³C internal standards for quantification.
Detailed Protocols
Materials and Reagents
-
Thyroid hormone standards (T4, T3, rT3, etc.)
-
¹³C-labeled internal standards (¹³C₆-T4, ¹³C₆-T3, ¹³C₆-rT3)
-
HPLC-grade methanol, acetonitrile (B52724), water, and formic acid
-
Thyroid-depleted serum for calibration standards and quality controls
Sample Preparation: Protein Precipitation[5][6]
-
Pipette 200 µL of serum sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (containing ¹³C₆-T4, ¹³C₆-T3, etc. at an appropriate concentration) to each tube and vortex briefly.[5][6]
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[5][6]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[5][6]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Note: A liquid-liquid extraction step following protein precipitation can also be employed for further cleanup if necessary.[7][8]
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and may require optimization for different LC-MS/MS systems.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Thermo Scientific™ Vanquish™ or equivalent[5] |
| Column | Accucore™ C18, 50 x 2.1 mm, 2.6 µm or equivalent[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[7] |
| Flow Rate | 0.9 mL/min[7] |
| Injection Volume | 20 µL[7] |
| Column Temperature | 40 °C |
| Gradient | See Table 2 |
Table 2: HPLC Gradient Program
| Time (min) | %A | %B |
| 0.0 | 75 | 25 |
| 4.0 | 25 | 75 |
| 4.5 | 5 | 95 |
| 5.0 | 5 | 95 |
| 5.1 | 75 | 25 |
| 6.0 | 75 | 25 |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Thermo Scientific™ TSQ Quantiva™ or equivalent[5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][5] |
| Spray Voltage | 3925 V[5] |
| Sheath Gas | 42 (arbitrary units)[5] |
| Aux Gas | 15 (arbitrary units)[5] |
| Ion Transfer Tube Temp. | 275 °C[5] |
| Vaporizer Temp. | 300 °C[5] |
| Collision Gas | Argon at 2 mTorr[5] |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
SRM Transitions
The following table lists the optimized SRM transitions for the target thyroid hormones and their corresponding ¹³C-labeled internal standards.
Table 4: SRM Transitions for Thyroid Hormones and ¹³C Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| T4 | 777.8 | 732.1 | 35 |
| ¹³C₆-T4 | 783.8 | 738.1 | 35 |
| T3 | 651.9 | 605.9 | 30 |
| ¹³C₆-T3 | 657.9 | 611.9 | 30 |
| rT3 | 651.9 | 605.9 | 30 |
| ¹³C₆-rT3 | 657.9 | 611.9 | 30 |
| 3,3'-T2 | 525.9 | 479.9 | 28 |
| ¹³C₆-3,3'-T2 | 531.9 | 485.9 | 28 |
Note: These values are examples and should be optimized for the specific instrument used.
Data Analysis and Performance Characteristics
Calibration and Quantification
Calibration curves were constructed by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration of the calibrators. A linear regression with a weighting factor of 1/x² is typically used.[7] The concentration of the analytes in the unknown samples is then calculated from the regression equation.
Performance
The method demonstrates excellent linearity and sensitivity for the quantification of thyroid hormones.
Table 5: Method Performance Characteristics
| Analyte | Calibration Range (ng/mL) | Linearity (R²) | LLOQ (ng/mL) | Mean Recovery (%) | RSD (%) |
| T4 | 1.0 - 500 | > 0.99 | 1.0 | 85 - 110 | < 10 |
| T3 | 0.1 - 50 | > 0.99 | 0.1 | 82 - 112 | < 10 |
| rT3 | 0.1 - 50 | > 0.99 | 0.1 | 80 - 115 | < 12 |
| 3,3'-T2 | 0.1 - 50 | > 0.99 | 0.1 | 81 - 111 | < 12 |
Data presented are representative and may vary based on instrumentation and matrix.[7]
Conclusion
This application note describes a highly specific, sensitive, and robust LC-MS/MS method for the quantification of thyroid hormones in serum. The simple protein precipitation sample preparation and the use of ¹³C-labeled internal standards make this method ideal for high-throughput analysis in research and drug development settings. The superior performance of this method compared to traditional immunoassays provides researchers with a reliable tool for accurate thyroid hormone assessment.
References
- 1. Correlations of Free Thyroid Hormones Measured by Tandem Mass Spectrometry and Immunoassay with Thyroid-Stimulating Hormone across 4 Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS analysis of thyroid hormones in human serum | Separation Science [sepscience.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. etj.bioscientifica.com [etj.bioscientifica.com]
Application Note and Protocol for the Quantification of 3-Iodo-L-thyronine (T1AM) in Human Serum
This document provides a detailed protocol for the quantitative analysis of 3-Iodo-L-thyronine (T1AM), an endogenous thyroid hormone metabolite, in human serum samples. The primary methodology described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its high specificity and sensitivity.[1] An alternative, less common method using an Enzyme-Linked Immunosorbent Assay (ELISA) is also briefly discussed.
Introduction
3-Iodo-L-thyronine (T1AM) is a biologically active derivative of thyroid hormone that has garnered increasing interest for its potential physiological roles, which may be distinct from those of classical thyroid hormones like thyroxine (T4) and triiodothyronine (T3).[1] Accurate quantification of T1AM in circulation is crucial for understanding its metabolism, physiological functions, and its potential as a biomarker in various pathological conditions. LC-MS/MS offers a robust and reliable method for the precise measurement of T1AM in complex biological matrices like serum.[2]
Principle of the Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method involves a multi-step process beginning with the extraction of T1AM from the serum matrix. This is typically achieved through protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[3][4] The extracted sample is then injected into a liquid chromatography system, where T1AM is separated from other analytes based on its physicochemical properties. The separated T1AM is then introduced into a tandem mass spectrometer, where it is ionized, fragmented, and detected based on its specific mass-to-charge ratio (m/z), allowing for highly specific and sensitive quantification.[5][6] Isotope-labeled internal standards are commonly used to ensure accuracy and precision.
Enzyme-Linked Immunosorbent Assay (ELISA)
While less common for T1AM, ELISA is a high-throughput immunoassay technique. A competitive ELISA would involve the competition between unlabeled T1AM in the sample and a labeled T1AM conjugate for binding to a limited number of specific antibodies coated on a microplate. The amount of bound labeled T1AM is inversely proportional to the concentration of T1AM in the sample. This is detected by a substrate reaction that produces a measurable color change. It is important to note that the specificity of antibodies for T1AM and potential cross-reactivity with other thyroid hormone metabolites are critical considerations for this method.
Experimental Protocols
Protocol 1: Quantification of 3-Iodo-L-thyronine (T1AM) in Serum by LC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of T1AM in human serum samples using LC-MS/MS.
Materials and Reagents:
-
Human serum samples
-
3-Iodo-L-thyronine (T1AM) analytical standard
-
Isotope-labeled T1AM internal standard (e.g., ¹³C₆-T1AM)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Citric acid (for antioxidant solution)[4]
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (equipped with an electrospray ionization source)
Sample Preparation:
-
Thawing and Spiking: Thaw frozen serum samples on ice. To a 200 µL aliquot of serum, add the isotope-labeled internal standard.[4]
-
Antioxidant Addition: Add 70 µL of an antioxidant solution (e.g., 25 mg/mL citric acid in water) to each sample to prevent degradation of iodothyronines.[4]
-
Protein Precipitation: Add 750 µL of ice-cold acetonitrile to the serum sample. Vortex vigorously for 1 minute and then sonicate for 5 minutes in an ice bath.[4]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute T1AM and the internal standard with a stronger solvent (e.g., methanol containing ammonium (B1175870) hydroxide).[7]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial LC mobile phase (e.g., 100 µL of 50:50 methanol/water with 0.1% formic acid).
LC-MS/MS Analysis:
-
Liquid Chromatography: Inject the reconstituted sample into the LC-MS/MS system. Separate T1AM using a suitable C18 column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute T1AM.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both T1AM and its isotope-labeled internal standard.
Data Analysis:
Generate a calibration curve using known concentrations of T1AM standards. Calculate the concentration of T1AM in the serum samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: General Procedure for T1AM Quantification by Competitive ELISA
This protocol provides a general outline. Specific details will vary based on the commercial kit used.
Materials:
-
Human serum samples
-
T1AM ELISA kit (containing pre-coated microplate, T1AM standard, HRP-conjugated T1AM, substrate solution, wash buffer, and stop solution)
-
Microplate reader
Assay Procedure:
-
Sample and Standard Preparation: Prepare a series of T1AM standards according to the kit instructions. Dilute serum samples if necessary.
-
Incubation: Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add the HRP-conjugated T1AM to each well. Incubate for the time specified in the kit protocol to allow for competitive binding.
-
Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Substrate Reaction: Add the substrate solution to each well. Incubate in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of T1AM in the sample.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Measurement: Read the absorbance of each well at the specified wavelength using a microplate reader.
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of T1AM in the samples by interpolating their absorbance values on the standard curve.
Data Presentation
Table 1: LC-MS/MS Method Parameters for T1AM Quantification
| Parameter | Value | Reference |
| Sample Volume | 200 µL | [4] |
| Extraction Method | Protein Precipitation & SPE | [4] |
| LC Column | C18 | [3] |
| Ionization Mode | ESI+ | [3] |
| LLOQ | 0.052 nM | |
| Calibration Range | 0.1 - 250 nM | [8] |
Table 2: Performance Characteristics of a Typical T1AM LC-MS/MS Assay
| Parameter | Typical Value |
| Accuracy (% Recovery) | 90-110% |
| Precision (%RSD) | <15% |
| Linearity (r²) | >0.99 |
Table 3: Comparison of Quantification Methods
| Feature | LC-MS/MS | ELISA |
| Specificity | High | Moderate to High |
| Sensitivity | High | Moderate |
| Throughput | Moderate | High |
| Cost per Sample | High | Low to Moderate |
| Instrumentation | Complex | Standard |
Visualizations
Caption: Experimental workflow for T1AM quantification by LC-MS/MS.
Caption: Simplified metabolic pathway of 3-Iodo-L-thyronine (T1AM) formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Triiodothyronine (T3) Competitive ELISA Kit (EIAT3C) - Invitrogen [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thyroxine metabolite-derived 3-iodothyronamine (T1AM) and synthetic analogs as efficient suppressors of transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to Sample Preparation for Thyroid Hormone Analysis by LC-MS
Introduction
The accurate quantification of thyroid hormones and their metabolites is crucial for clinical diagnostics, endocrine research, and pharmaceutical development. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a gold standard for this analysis, offering high specificity and sensitivity compared to traditional immunoassays, which can be prone to interferences.[1][2][3] Effective sample preparation is a critical prerequisite for reliable LC-MS analysis, aiming to remove interfering matrix components such as proteins and phospholipids, and to concentrate the analytes of interest. This document provides detailed protocols for the most common sample preparation techniques for thyroid hormone analysis from various biological matrices, including protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Choosing the Right Sample Preparation Method
The selection of an appropriate sample preparation method depends on several factors, including the sample matrix (e.g., serum, plasma, tissue), the specific thyroid hormones being analyzed, the required limit of quantification (LOQ), and laboratory throughput needs. A summary of common techniques and their suitability is presented below.
Experimental Protocols
This section details step-by-step protocols for the preparation of samples for thyroid hormone analysis by LC-MS.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological fluids like serum and plasma.[4][5] It is well-suited for high-throughput screening applications.
Protocol for Protein Precipitation from Serum/Plasma:
-
To 100 µL of serum or plasma in a microcentrifuge tube, add a deuterated internal standard solution.[3]
-
Add 200 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for direct injection into the LC-MS system or for further processing.
Workflow for Protein Precipitation
Caption: A simple workflow for protein precipitation.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is effective in removing a broad range of matrix interferences.
Protocol for Liquid-Liquid Extraction from Serum:
-
To 200 µL of serum in a glass tube, add 20 µL of an internal standard mixture.
-
Add 200 µL of acetonitrile and vortex for 1 minute.
-
Add 1.2 mL of ethyl acetate (B1210297) and vortex for another minute.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of a 3:1 water and methanol (B129727) mixture for LC-MS analysis.
A variation of this method, salting-out assisted liquid-liquid extraction (SALLE), uses a high concentration of salt to enhance the partitioning of analytes into the organic phase, combining the simplicity of protein precipitation with the high enrichment of LLE.[6]
Workflow for Liquid-Liquid Extraction
Caption: The process of liquid-liquid extraction.
Solid-Phase Extraction (SPE)
SPE provides a more selective sample cleanup compared to LLE and PPT, and it can be easily automated for high-throughput applications.[7][8] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, is particularly effective for isolating thyroid hormones.[9][10]
Protocol for Mixed-Mode SPE from Plasma:
This protocol is for the analysis of total thyroid hormones. For free hormones, an initial ultrafiltration or equilibrium dialysis step is required.[11][12]
-
Sample Pre-treatment (for total hormones):
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge with 3 mL of methanol, followed by 3 mL of 0.1 M HCl.[11]
-
-
Sample Loading:
-
Apply the pre-treated sample to the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol.[11]
-
Dry the cartridge for approximately 30 seconds.
-
-
Elution:
-
Elute the thyroid hormones with 3 mL of methanol containing 2% ammonium (B1175870) hydroxide.[11]
-
-
Final Steps:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 100 µL of methanol for LC-MS analysis.[11]
-
Online SPE-LC-MS methods have also been developed to automate the sample preparation process, minimizing manual steps and improving reproducibility.[7][8]
Workflow for Solid-Phase Extraction
Caption: Solid-phase extraction workflow.
Derivatization
Derivatization can be employed to improve the chromatographic properties and enhance the ionization efficiency of thyroid hormones, leading to increased sensitivity.[13] Butyl esterification and dansylation are two common derivatization strategies.
Protocol for Butyl Esterification:
-
Following LLE and evaporation to dryness, add 50 µL of 3M HCl in butanol to the dried extract.
-
Incubate at 65°C for 15 minutes.
-
Remove the acidic reagent by evaporation with heated nitrogen at 40°C.
-
Reconstitute the sample in 200 µL of a 3:1 water and methanol mixture for LC-MS analysis.
Recent advancements in LC-MS instrumentation have improved sensitivity to a degree that often allows for the omission of a derivatization step.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the described sample preparation methods.
Table 1: Sample Volumes and Reconstitution
| Method | Sample Type | Sample Volume | Reconstitution Volume | Reference(s) |
| Protein Precipitation | Serum/Plasma | 100 µL | N/A (direct injection) | [3] |
| Liquid-Liquid Extraction | Serum | 200 µL | 200 µL | |
| Solid-Phase Extraction | Plasma | 1 mL | 100 µL | [11] |
Table 2: Method Performance
| Method | Analyte(s) | Recovery (%) | Reproducibility (%RSD) | LOQ | Reference(s) |
| Mixed-Mode SPE | T3, rT3, T4 | 87 - 100 | ≤ 3.5 | 0.2 - 1 ng/mL | [11] |
| LLE with Derivatization | T3, rT3, T4 | Not Specified | < 10% CV | 1 pg/mL - 1000 ng/mL | |
| Online SPE | T3, rT3, T4 | Not Specified | 5.1 - 7.7 | Not Specified | [7] |
Conclusion
The choice of sample preparation method is a critical determinant of the success of thyroid hormone analysis by LC-MS. This application note provides detailed protocols and comparative data for protein precipitation, liquid-liquid extraction, and solid-phase extraction. For high-throughput needs, protein precipitation offers a rapid solution. LLE provides a more thorough cleanup, while SPE, particularly mixed-mode and online variations, offers the highest selectivity and potential for automation. Derivatization can be a useful tool for enhancing sensitivity when required. The selection of the most appropriate method should be guided by the specific analytical requirements of the study.
References
- 1. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma [research.unipd.it]
- 7. LC-MS analysis of thyroid hormones in human serum | Separation Science [sepscience.com]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. Comparison of sample preparation strategies for target analysis of total thyroid hormones levels in serum by liquid chromatography-quadrupole time-of-flight-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of Metabolite T1 using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of metabolites is crucial for understanding disease mechanisms, drug efficacy, and overall metabolic health. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for the quantification of small molecules in complex biological matrices.[1] This method utilizes a stable isotope-labeled (SIL) version of the analyte of interest as an internal standard (IS), which is added to the sample at the beginning of the analytical workflow.[1][2] The SIL-IS has nearly identical chemical and physical properties to the endogenous analyte ("Metabolite T1"), ensuring that it behaves similarly during sample preparation, extraction, and chromatographic separation.[2] By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the known amount of SIL-IS, accurate quantification can be achieved, effectively compensating for variations in sample recovery and matrix effects.[1][3]
This application note provides a detailed protocol for the quantitative analysis of "Metabolite T1" in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution.
Metabolic Pathway of Metabolite T1
To understand the biological context of Metabolite T1, a hypothetical metabolic pathway is presented below. In this pathway, a precursor molecule is converted to Metabolite T1 through a series of enzymatic reactions, and Metabolite T1 is further metabolized into a downstream product. Understanding this pathway is essential for interpreting the quantitative data in the context of biological processes.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of Metabolite T1 is depicted below. The process begins with sample collection and the addition of the stable isotope-labeled internal standard, followed by sample preparation, LC-MS/MS analysis, and data processing to obtain the final concentration of Metabolite T1.
Principle of Isotope Dilution
The core principle of isotope dilution lies in the use of a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass. This allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard. The ratio of their signals is used for quantification, which corrects for any sample loss during preparation and for any variations in instrument response.
Detailed Experimental Protocol
This protocol outlines the steps for the quantification of Metabolite T1 in human plasma.
1. Materials and Reagents
-
Metabolite T1 analytical standard
-
Metabolite T1 stable isotope-labeled internal standard (e.g., ¹³C₆, ¹⁵N-Metabolite T1)
-
LC-MS grade water, acetonitrile (B52724), methanol, and formic acid
-
Human plasma (with anticoagulant)
-
96-well plates or microcentrifuge tubes
-
Centrifuge capable of 4°C and >3000 x g
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Metabolite T1 and Metabolite T1-SIL IS in methanol.
-
Working Solutions:
-
Prepare a series of working standard solutions of Metabolite T1 by serial dilution of the stock solution with 50% methanol.
-
Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the Metabolite T1-SIL IS stock solution with 50% methanol.
-
-
Calibration Standards: Prepare calibration standards by spiking the appropriate working standard solutions into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a concentration range of, for example, 1-1000 ng/mL.
-
Quality Controls (QC): Prepare QC samples at low, medium, and high concentrations in the surrogate matrix in the same manner as the calibration standards.
3. Sample Preparation
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each sample, calibrator, or QC in a 96-well plate or microcentrifuge tube, add 10 µL of the working internal standard solution (100 ng/mL Metabolite T1-SIL IS). Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new plate or tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and centrifuge at 1000 x g for 2 minutes.
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Metabolite T1 from potential interferences. For example: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.0-4.1 min, 95-5% B; 4.1-5.0 min, 5% B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the chemical nature of Metabolite T1.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Optimize the precursor and product ion transitions for both Metabolite T1 and its SIL-IS.
-
Metabolite T1: e.g., Q1: m/z 250.1 -> Q3: m/z 180.2
-
Metabolite T1-SIL IS: e.g., Q1: m/z 256.1 -> Q3: m/z 186.2
-
-
Optimize MS parameters such as collision energy and declustering potential for each transition.
-
5. Data Processing and Quantification
-
Integrate the peak areas for the MRM transitions of Metabolite T1 and Metabolite T1-SIL IS.
-
Calculate the peak area ratio (Metabolite T1 / Metabolite T1-SIL IS).
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with 1/x or 1/x² weighting) to determine the best fit for the calibration curve.
-
Use the regression equation to calculate the concentration of Metabolite T1 in the unknown samples based on their measured peak area ratios.
Data Presentation
The following tables provide examples of the quantitative data that would be generated using this protocol.
Table 1: Calibration Curve Data for Metabolite T1
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 5,234 | 1,012,345 | 0.0052 | 1.0 | 100.0 |
| 2.5 | 13,123 | 1,023,456 | 0.0128 | 2.4 | 96.0 |
| 5.0 | 25,987 | 1,009,876 | 0.0257 | 5.1 | 102.0 |
| 10.0 | 51,234 | 1,015,678 | 0.0504 | 9.9 | 99.0 |
| 50.0 | 256,789 | 1,020,345 | 0.2517 | 50.3 | 100.6 |
| 100.0 | 510,987 | 1,018,765 | 0.5016 | 99.8 | 99.8 |
| 500.0 | 2,543,210 | 1,010,987 | 2.5156 | 501.1 | 100.2 |
| 1000.0 | 5,098,765 | 1,013,456 | 5.0312 | 1002.2 | 100.2 |
Table 2: Precision and Accuracy of Quality Control Samples for Metabolite T1
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Standard Deviation | Coefficient of Variation (%) | Accuracy (%) |
| Low | 3.0 | 2.9 | 0.15 | 5.2 | 96.7 |
| Medium | 75.0 | 76.5 | 3.1 | 4.1 | 102.0 |
| High | 750.0 | 742.5 | 29.7 | 4.0 | 99.0 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Metabolite T1 in a biological matrix using isotope dilution LC-MS/MS. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for experimental variability.[2][3] This robust methodology is well-suited for applications in clinical research, metabolomics studies, and drug development where reliable quantification of metabolites is essential.
References
Application of 3-Iodo-L-thyronine-¹³C₆ in Endocrinology Research: Advanced Protocols for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of endocrinology, the precise study of thyroid hormone metabolism is paramount to understanding both physiological regulation and the pathophysiology of thyroid disorders. Thyroid hormones, including thyroxine (T4) and triiodothyronine (T3), undergo a series of metabolic conversions, primarily through deiodination, to produce a cascade of metabolites with varying biological activities. Among these is 3-Iodo-L-thyronine (T1), a metabolite whose role is increasingly being investigated. The use of stable isotope-labeled compounds, such as 3-Iodo-L-thyronine-¹³C₆, has revolutionized the ability to trace and quantify these metabolic pathways with high precision and accuracy, devoid of the complications associated with radioactive isotopes.
This document provides detailed application notes and experimental protocols for the use of 3-Iodo-L-thyronine-¹³C₆ in endocrinology research. The primary applications covered are its use as an internal standard for accurate quantification of endogenous 3-Iodo-L-thyronine by mass spectrometry and as a tracer for in vivo and in vitro metabolic studies.
Core Applications
3-Iodo-L-thyronine-¹³C₆ serves two principal roles in endocrinology research:
-
Internal Standard for Quantitative Analysis: Due to its chemical identity with the endogenous analyte but distinct mass, 3-Iodo-L-thyronine-¹³C₆ is the ideal internal standard for isotope dilution mass spectrometry (ID-MS) techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification of 3-Iodo-L-thyronine in complex biological matrices like serum, plasma, and tissue homogenates.
-
Metabolic Tracer: When administered in vivo or to cell cultures, 3-Iodo-L-thyronine-¹³C₆ acts as a tracer, allowing researchers to follow its metabolic fate. By tracking the appearance of ¹³C₆-labeled downstream metabolites, it is possible to elucidate metabolic pathways, determine rates of conversion, and understand the pharmacokinetics of thyroid hormone metabolites.
Data Presentation: Pharmacokinetic Parameters of Stable Isotope-Labeled Thyroxine
While specific pharmacokinetic data for 3-Iodo-L-thyronine-¹³C₆ as a tracer is not extensively published, studies using ¹³C₆-labeled L-thyroxine (¹³C₆-LT4) provide a strong framework and representative data for such investigations. The principles and methodologies are directly applicable.
Table 1: Pharmacokinetic Parameters of a Single Oral Dose of ¹³C₆-LT4 in Euthyroid Adults. [3]
| Parameter | Median Value (Range) | Description |
| Dose | 100 µg (70-300 µg) | Single oral tracer dose. |
| Tmax (Time to Peak Concentration) | 4 hours | Time at which the maximum serum concentration is observed. |
| Cmax (Dose-Normalized) | 7.5 ng/L/µg | The maximum serum concentration achieved, normalized to the administered dose. |
| AUC₀₋₁₂₀ (Dose-Normalized) | 0.931 ng·h/mL/µg | The total drug exposure over 120 hours, normalized to the administered dose. |
| CL/F (Oral Clearance Rate) | 0.712 L/h | The volume of plasma cleared of the drug per unit time. |
| V/F (Apparent Volume of Distribution) | 164.9 L | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| t₁/₂ (Terminal Half-life) | 172.2 hours | The time required for the serum concentration to decrease by half. |
Experimental Protocols
Protocol 1: Quantification of Endogenous 3-Iodo-L-thyronine in Human Serum using 3-Iodo-L-thyronine-¹³C₆ as an Internal Standard by LC-MS/MS
This protocol describes a method for the accurate quantification of 3-Iodo-L-thyronine (T1) in human serum using stable isotope dilution LC-MS/MS.
Materials:
-
3-Iodo-L-thyronine (T1) analytical standard
-
3-Iodo-L-thyronine-¹³C₆ (Internal Standard, IS)
-
Human serum samples
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Preparation of Standards and Internal Standard:
-
Prepare stock solutions of T1 and T1-¹³C₆ in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions to create a series of calibration standards ranging from 0.1 to 100 ng/mL.
-
Prepare a working solution of the internal standard (T1-¹³C₆) at a concentration of 50 ng/mL in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the 50 ng/mL T1-¹³C₆ internal standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a well of a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate T1 from other thyroid hormone metabolites (e.g., start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3-Iodo-L-thyronine (T1): Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.
-
3-Iodo-L-thyronine-¹³C₆ (IS): Determine the precursor ion (e.g., [M+H]⁺, which will be +6 Da higher than T1) and the corresponding product ion.
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (T1) and the internal standard (T1-¹³C₆).
-
Calculate the peak area ratio (T1/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of T1 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: In Vivo Metabolic Tracer Study of 3-Iodo-L-thyronine-¹³C₆ in a Rodent Model
This protocol outlines a general procedure for an in vivo study to trace the metabolism of 3-Iodo-L-thyronine-¹³C₆.
Materials:
-
3-Iodo-L-thyronine-¹³C₆
-
Sterile vehicle for injection (e.g., saline with a small percentage of a solubilizing agent)
-
Rodent model (e.g., rats or mice)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue collection tools
-
LC-MS/MS system and reagents as described in Protocol 1.
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize animals to the housing conditions for at least one week.
-
Prepare a sterile dosing solution of 3-Iodo-L-thyronine-¹³C₆ in the chosen vehicle at a concentration suitable for the desired dose.
-
Administer a single bolus dose of 3-Iodo-L-thyronine-¹³C₆ to each animal via a suitable route (e.g., intravenous or oral gavage).
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Process blood to obtain plasma or serum and store at -80°C until analysis.
-
At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, kidney, thyroid, brain).
-
Flash-freeze tissues in liquid nitrogen and store at -80°C.
-
-
Sample Preparation:
-
Plasma/Serum: Follow the protein precipitation method described in Protocol 1.
-
Tissues: Homogenize a known weight of tissue in a suitable buffer. Perform protein precipitation on the homogenate as described for serum.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using an LC-MS/MS method optimized for the detection of 3-Iodo-L-thyronine-¹³C₆ and its potential ¹³C₆-labeled metabolites.
-
Include MRM transitions for the parent tracer compound and any predicted metabolites (e.g., ¹³C₆-labeled thyronine if deiodination occurs).
-
-
Data Analysis:
-
Quantify the concentration of 3-Iodo-L-thyronine-¹³C₆ and its metabolites in each sample at each time point.
-
Plot the concentration-time profiles for the tracer and its metabolites.
-
Calculate pharmacokinetic parameters (as shown in Table 1) for the tracer.
-
Determine the rate of appearance and disappearance of metabolites to understand the metabolic pathways and kinetics.
-
Mandatory Visualizations
Thyroid Hormone Metabolism Pathway
The following diagram illustrates the sequential deiodination of thyroid hormones, a key metabolic pathway in which 3-Iodo-L-thyronine is involved.
Caption: Sequential deiodination of thyroid hormones.
Experimental Workflow for Quantitative Analysis
The following diagram outlines the general workflow for the quantification of 3-Iodo-L-thyronine using a stable isotope-labeled internal standard.
Caption: Workflow for quantification of 3-Iodo-L-thyronine.
References
- 1. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of ¹³C₆-Labeled Standards in Clinical Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of ¹³C₆-labeled internal standards in clinical mass spectrometry. The use of stable isotope-labeled standards, particularly those labeled with ¹³C, is considered the gold standard in quantitative bioanalysis. This is due to their ability to mimic the analyte of interest throughout the analytical process, from sample extraction to detection, thereby correcting for variability and matrix effects. This document will cover key applications, provide detailed experimental protocols, and present quantitative data to demonstrate the robustness and reliability of methods employing ¹³C₆-labeled standards.
Introduction to ¹³C₆-Labeled Standards
Stable isotope-labeled (SIL) internal standards are essential for accurate quantification in mass spectrometry. Among the various isotopes used for labeling, ¹³C is often preferred over deuterium (B1214612) (²H) for several reasons:
-
Co-elution: ¹³C-labeled standards typically co-elute with the unlabeled analyte in liquid chromatography (LC), which is optimal for correcting ion suppression and matrix effects. Deuterium-labeled standards, due to the isotope effect, can sometimes exhibit slight chromatographic separation from the analyte, potentially compromising accurate correction.[1]
-
Isotopic Stability: ¹³C labels are chemically stable and do not undergo exchange with the solvent or matrix, ensuring the integrity of the standard throughout the analytical process.
-
No Isotope Scrambling: ¹³C standards are not susceptible to isotope scrambling or loss during ionization and collisional activation in the mass spectrometer.
The ¹³C₆-labeling, where six carbon atoms in a molecule are replaced with the ¹³C isotope, provides a significant mass shift (typically +6 Da) from the endogenous analyte, allowing for clear differentiation in the mass spectrometer while maintaining nearly identical physicochemical properties.
Applications in Clinical Mass Spectrometry
The versatility of ¹³C₆-labeled standards makes them suitable for a wide range of clinical applications, including:
-
Therapeutic Drug Monitoring (TDM): Ensuring that patients receive the optimal drug dosage is critical for efficacy and safety, especially for drugs with a narrow therapeutic index.[2] LC-MS/MS methods using ¹³C₆-labeled drug analogs as internal standards provide the high accuracy and precision required for TDM.
-
Metabolomics and Metabolic Flux Analysis: ¹³C₆-labeled substrates, such as ¹³C₆-glucose and ¹³C₆-labeled amino acids, are used to trace the fate of metabolites through biochemical pathways.[3][4][5][6] This allows researchers to quantify metabolic fluxes and understand how disease or drug treatment affects cellular metabolism.
-
Clinical Diagnostics: The accurate measurement of endogenous small molecules (e.g., hormones, vitamins, biomarkers) is crucial for disease diagnosis and monitoring. Isotope dilution mass spectrometry (IDMS) with ¹³C₆-labeled standards is a reference method for many clinical chemistry analytes.
Experimental Protocols
Quantification of a Therapeutic Drug in Human Plasma using a ¹³C₆-Labeled Internal Standard
This protocol describes a general procedure for the validation and application of a UPLC-MS/MS method for the quantification of a therapeutic drug, using Rhein-13C6 as an example internal standard.
3.1.1. Materials and Reagents
-
Analyte (e.g., Rhein) and ¹³C₆-labeled internal standard (IS) (e.g., Rhein-¹³C₆)
-
Human plasma (with anticoagulant)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Solid-phase extraction (SPE) cartridges or protein precipitation plates
3.1.2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of the analyte and IS in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol to create calibration standards. Prepare separate working solutions for QC samples at low, medium, and high concentrations. The IS working solution should be prepared at a concentration that gives an adequate response in the mass spectrometer.
-
Spiking: Spike blank human plasma with the calibration standard and QC working solutions (typically 5-10% of the total volume) to create calibration curves and QC samples.
3.1.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
3.1.4. UPLC-MS/MS Conditions
-
UPLC System: A high-performance UPLC system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for the analyte and IS need to be optimized.
3.1.5. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters: selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
¹³C Metabolic Flux Analysis using ¹³C₆-Glucose
This protocol provides a general workflow for tracing the metabolism of glucose in cultured cells.
3.2.1. Cell Culture and Labeling
-
Culture cells to the desired confluency in standard growth medium.
-
Replace the standard medium with a medium containing [U-¹³C₆]glucose. The concentration of the labeled glucose should be similar to that in the standard medium.
-
Incubate the cells for a specific period to allow for the incorporation of the ¹³C label into downstream metabolites. The incubation time depends on the metabolic pathway of interest and the turnover rate of the metabolites.
3.2.2. Metabolite Extraction
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
3.2.3. Sample Analysis by LC-MS or GC-MS
-
The extracted metabolites are analyzed by high-resolution mass spectrometry.
-
For GC-MS analysis, metabolites often require derivatization to increase their volatility.
-
The mass isotopomer distributions of the metabolites are determined by measuring the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).
3.2.4. Data Analysis
The mass isotopomer distribution data is used to calculate the relative or absolute fluxes through the metabolic pathways. This is often done using specialized software that employs metabolic network models.
Quantitative Data
The following tables summarize typical quantitative data obtained from a validated bioanalytical method using a ¹³C₆-labeled internal standard for the quantification of a therapeutic drug in human plasma.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 3 | < 10% | ± 10% | < 10% | ± 10% |
| Mid QC | 100 | < 10% | ± 10% | < 10% | ± 10% |
| High QC | 800 | < 10% | ± 10% | < 10% | ± 10% |
Table 3: Matrix Effect and Recovery
| QC Level | Matrix Effect (%) | Recovery (%) |
| Low QC | 95 - 105 | > 85% |
| High QC | 95 - 105 | > 85% |
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: Experimental workflow for drug quantification using a ¹³C₆-labeled internal standard.
Caption: Simplified metabolic fate of ¹³C₆-Glucose through central carbon metabolism.
Conclusion
The use of ¹³C₆-labeled standards in clinical mass spectrometry offers unparalleled accuracy and reliability for the quantification of a wide range of analytes. Their chemical stability and co-elution with the target analyte make them superior to other types of internal standards, particularly in complex biological matrices. The detailed protocols and performance data presented in these application notes demonstrate the robustness of methods employing ¹³C₆-labeled standards and provide a solid foundation for researchers, scientists, and drug development professionals to implement these powerful techniques in their laboratories.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. LC-MS application for therapeutic drug monitoring in alternative matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. masspec.scripps.edu [masspec.scripps.edu]
- 5. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Troubleshooting & Optimization
troubleshooting low signal with 3-Iodo-L-thyronine-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodo-L-thyronine-13C6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a stable isotope-labeled version of 3-Iodo-L-thyronine, a metabolite of thyroid hormone. Its primary application is as an internal standard in quantitative analysis by mass spectrometry (LC-MS or GC-MS) for the accurate measurement of endogenous 3-Iodo-L-thyronine and other related thyroid hormone metabolites.
Q2: How should this compound be stored?
A2: The solid standard should be stored in a freezer at -20°C and protected from light. Thyroid hormones are known to be light-sensitive, and photodegradation can occur, potentially leading to the loss of iodine atoms. Stock solutions should also be stored at -20°C in amber vials and aliquoted to avoid repeated freeze-thaw cycles.
Q3: What are the common solvents for dissolving this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve the compound in DMSO and then dilute it with the desired aqueous buffer.
Q4: Why is my this compound signal low or absent in my LC-MS/MS analysis?
A4: A low or absent signal can be due to several factors. Begin by verifying that the internal standard was added to your samples. Check the integrity of your stock solution to ensure it has not degraded. Also, assess the overall performance of your LC-MS system with a system suitability test. Finally, confirm that the mass transition (MRM) settings for this compound in your acquisition method are correct.
Troubleshooting Low Signal Intensity
A common issue encountered during experiments is a low or inconsistent signal for this compound. This can compromise the accuracy and precision of your quantitative results. The following guide provides a systematic approach to troubleshooting this problem.
Initial Checks
-
Verify Internal Standard Addition: Ensure that the this compound internal standard was correctly added to all samples, calibrators, and quality controls. Pipetting errors can lead to the omission of the internal standard.
-
Check Solution Integrity: Confirm that the correct internal standard working solution was used and that it has not expired or degraded. Prepare a fresh stock solution if degradation is suspected.
-
LC-MS System Performance: A general loss of sensitivity will affect all analytes, not just the internal standard. Inject a system suitability test sample containing a known concentration of this compound to verify instrument performance.
-
Review MS Method Parameters: Double-check the precursor and product ion m/z values for this compound in your acquisition method to ensure they are accurate.
Systematic Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of iodothyronines using LC-MS/MS. These values can serve as a benchmark for your own experiments.
Table 1: Typical LC-MS/MS Parameters for Iodothyronine Analysis
| Parameter | Setting | Reference |
| Liquid Chromatography | ||
| HPLC System | Agilent UPLC system or equivalent | [1] |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50mm, 1.8 µm) or similar | [1] |
| Mobile Phase A | Water with 0.1% formic acid | [1] |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid | [1] |
| Flow Rate | 0.3 mL/min | [1] |
| Column Temperature | 40 °C | [1] |
| Injection Volume | 20 µL | [1] |
| Mass Spectrometry | ||
| Mass Spectrometer | Triple quadrupole mass spectrometer | [1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [1] |
| Monitored Transitions (m/z) for 3,3'-Diiodo-L-thyronine | Precursor: 525.9; Products: 479.9 (Quantifier), 352.9, 381.8 (Qualifiers) | [1] |
| Gas Temperature | 125 °C | [1] |
Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Iodothyronines
| Analyte | Matrix | LOD | LOQ | Reference |
| 3,3',5-Triiodothyronine (T3) | Rodent Serum | 4.73 ng/dL | 20 ng/dL | [2] |
| 3,3',5,5'-Tetraiodo-L-thyronine (T4) | Rodent Serum | 0.0187 µg/dL | 0.5 µg/dL | [2] |
| Diiodothyronines (T2) | Human Serum | 11.5 pg/mL | - | [3] |
| 3,3',5-Triiodothyronine (T3) | Human Serum | 9.1 pg/mL | - | [3] |
| 3,3',5,5'-Tetraiodo-L-thyronine (T4) | Human Serum | 8.5 pg/mL | - | [3] |
Experimental Protocols
General Protocol for Quantification of 3-Iodo-L-thyronine in Serum using this compound
This protocol provides a general guideline for the extraction and analysis of 3-Iodo-L-thyronine from serum samples. Optimization may be required for your specific application and instrumentation.
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To 200 µL of serum sample in a microcentrifuge tube, add 20 µL of the this compound internal standard solution at a known concentration.
-
Add 750 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 20 seconds and sonicate for 5 minutes in an ice bath.
-
Centrifuge at 2500 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1.2 mL of ethyl acetate (B1210297) and vortex for 1 minute.
-
Centrifuge for 10 minutes at 13,000 rpm to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of a suitable solvent (e.g., 3:1 water:methanol) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: The specific precursor and product ions for both 3-Iodo-L-thyronine and this compound will need to be determined and optimized on your instrument. The precursor ion will be [M+H]+.
Experimental Workflow Diagram
Caption: A generalized workflow for sample preparation and analysis.
Signaling Pathways
3-Iodo-L-thyronine is a metabolite of thyroid hormones. The actions of the active thyroid hormone, 3,5,3'-triiodo-L-thyronine (T3), are mediated through various signaling pathways. Understanding these pathways can provide context for your research.
Thyroid Hormone Signaling Overview
Caption: Genomic and nongenomic signaling pathways of thyroid hormone T3.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of an ultraperformance liquid chromatography-tandem mass spectrometry method for quantitation of total 3,3’,5-triiodo-L-thyronine and 3,3’,5,5’-tetraiodo-L-thyronine in rodent serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]
- 5. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Iodo-L-thyronine (T1AM) LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 3-Iodo-L-thyronine (T1AM), with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of 3-Iodo-L-thyronine?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] In the analysis of 3-Iodo-L-thyronine, this can lead to either ion suppression or enhancement, resulting in inaccurate and irreproducible quantification.[2] Biological samples such as serum, plasma, and tissue homogenates are complex matrices containing endogenous materials like proteins, lipids, and salts that can interfere with the analysis.[3]
Q2: What is the most common ionization technique for the analysis of 3-Iodo-L-thyronine and other iodothyronines?
A2: Electrospray ionization (ESI) in the positive ion mode is the most frequently used technique for the analysis of iodothyronines.[1] This method typically generates a protonated molecule [M+H]+, which is then used as the precursor ion for tandem mass spectrometry (MS/MS).[1]
Q3: Why is the use of a stable isotope-labeled internal standard crucial for accurate quantification of 3-Iodo-L-thyronine?
A3: Due to the potential for analyte loss during the multi-step sample preparation process and variations in ionization efficiency caused by matrix effects, a stable isotope-labeled internal standard (e.g., ¹³C₆-T1AM) is highly recommended for accurate and precise quantification.[1][4] The internal standard should be added at the beginning of the sample preparation to compensate for these variations.[1]
Q4: How can I assess the extent of matrix effects in my 3-Iodo-L-thyronine analysis?
A4: The degree of matrix effects can be determined by comparing the analyte's response in a post-extraction spiked sample to its response in a pure solvent.[2] This is often expressed as a percentage, with values less than 100% indicating ion suppression and values greater than 100% indicating ion enhancement.
Troubleshooting Guide
Issue 1: Poor Signal Intensity or No Peak Detected for 3-Iodo-L-thyronine
-
Possible Cause: Inefficient sample cleanup leading to significant ion suppression.
-
Solution: Employ a multi-step sample cleanup process. Techniques such as protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) can effectively remove interfering matrix components.[1][5] For lipid-rich samples, a hexane (B92381) wash can be incorporated to remove lipids.[1]
-
-
Possible Cause: Suboptimal ionization conditions.
-
Solution: Ensure the mobile phase is optimized for ESI in positive mode. The addition of a small percentage of formic acid (e.g., 0.1%) to the mobile phases is a common practice to promote protonation.[1]
-
-
Possible Cause: Instrument contamination.
-
Solution: Regularly clean the ion source and other components of the mass spectrometer to prevent contamination that can lead to signal suppression.[3]
-
Issue 2: High Background Noise and Inconsistent Baselines
-
Possible Cause: Insufficient removal of phospholipids (B1166683) from the sample matrix.
-
Solution: Phospholipids are a major cause of matrix effects in biological samples. Utilize specialized sample preparation techniques like HybridSPE-Phospholipid plates or cartridges that specifically target the removal of phospholipids.
-
-
Possible Cause: Suboptimal chromatographic separation.
-
Solution: Optimize the liquid chromatography method to ensure adequate separation of 3-Iodo-L-thyronine from other matrix components.[1] Using a high-resolution column, such as a C18 with a small particle size, and optimizing the gradient elution program can improve separation and reduce co-elution.[1]
-
Issue 3: Inaccurate Quantification and Poor Reproducibility
-
Possible Cause: Lack of an appropriate internal standard.
-
Possible Cause: Improper calibration curve.
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the recovery and matrix effect data for different sample preparation methods used in the analysis of thyroid hormones, which can be indicative of performance for 3-Iodo-L-thyronine analysis.
| Sample Preparation Method | Analyte(s) | Matrix | Average Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation & SPE | T3, T4, rT3 | Rat Brain | >80% | Not explicitly stated, but method minimized phospholipid confounds | [6] |
| Protein Precipitation & LLE | T1AM and other THMs | Cell Lysates | 92.8% to 95.4% | Not explicitly stated, but method was validated for matrix effects | |
| SPE with mixed-mode retention | T3 | Human Serum | 98.9% to 99.4% | Not explicitly stated, but method showed low susceptibility to interferences | [7] |
| Deproteinization & mixed-mode SPE | Total THs | Serum | Not explicitly stated | -11% to -24% (Ion Suppression) |
Experimental Protocols
Detailed Sample Preparation Protocol for Serum/Plasma
This protocol is a comprehensive approach to minimize matrix effects in the analysis of 3-Iodo-L-thyronine from serum or plasma.
-
Protein Precipitation: To 200 µL of serum or plasma, add a stable isotope-labeled internal standard. Add 400 µL of acetonitrile, vortex for 1 minute, and then centrifuge for 10 minutes at high speed.[8]
-
Solid-Phase Extraction (SPE): Load the supernatant from the previous step onto a conditioned mixed-mode SPE cartridge.
-
Washing: Wash the cartridge sequentially with solutions of increasing organic content to remove polar and non-polar interferences. A common sequence is a wash with water, followed by a mild organic wash (e.g., 20% methanol (B129727) in water).
-
Elution: Elute the 3-Iodo-L-thyronine and internal standard from the SPE cartridge using a solvent mixture appropriate for the SPE sorbent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Experimental workflow for sample preparation to minimize matrix effects.
Caption: Troubleshooting decision tree for diagnosing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a validated liquid chromatography/tandem mass spectrometry method for the distinction of thyronine and thyronamine constitutional isomers and for the identification of new deiodinase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reducing Uncertainties in Quantitative Adverse Outcome Pathways by Analysis of Thyroid Hormone in the Neonatal Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Chromatographic Separation of Thyronine Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the chromatographic separation of thyronine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating thyronine isomers?
A1: The main challenges stem from the structural similarity of the isomers. Key difficulties include:
-
Positional Isomers: Separating triiodothyronine (T3) and reverse triiodothyronine (rT3) is particularly challenging because they are isomers that differ only in the position of one iodine atom. This makes them difficult to resolve on standard reversed-phase columns.[1]
-
Enantiomers: Thyroxine (T4) and other thyronines are chiral molecules, existing as D- and L-enantiomers. L-thyroxine is the biologically active form, making accurate separation and quantification of the enantiomers critical for pharmaceutical quality control.[2]
-
Identical Mass Transitions: In LC-MS/MS analysis, T3 and rT3 are isobaric and can produce identical mass transitions, making chromatographic separation absolutely essential for accurate quantification.
-
Matrix Effects: When analyzing biological samples like serum or plasma, endogenous components such as phospholipids (B1166683) can co-elute with thyronines, causing ion suppression or enhancement in the mass spectrometer and affecting accuracy.
Q2: What type of HPLC/UPLC column is most effective for separating T3 and rT3?
A2: Achieving baseline separation of T3 and rT3 requires high-efficiency columns with unique selectivity. Phenyl-based stationary phases, such as Biphenyl columns, are highly effective. These columns offer alternative selectivity to traditional C18 phases, enhancing the resolution of these closely related isomers. For general analysis of thyronines and their related substances, C18 columns are also widely used, but may require significant method optimization to resolve critical pairs.[3][4]
Q3: Why is mobile phase pH important for thyronine separation?
A3: Mobile phase pH is a critical parameter because thyronines are amphoteric molecules, containing both an acidic carboxylic acid group and a basic amino group. Adjusting the pH alters the ionization state of the analytes, which directly impacts their retention on reversed-phase columns and their interaction with the stationary phase. A low pH (e.g., using formic acid or TFA) is commonly employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[3]
Q4: What are the primary methods for separating the D- and L-enantiomers of thyroxine?
A4: The enantioselective analysis of thyroxine is typically achieved using specialized chiral chromatography techniques:
-
Chiral Stationary Phases (CSPs): These are the most direct and common methods. Columns based on selectors like teicoplanin, crown ethers, or quinine (B1679958) derivatives interact differently with each enantiomer, allowing for their separation.[2]
-
Chiral Mobile Phase Additives (CMPAs): A chiral molecule, such as L-proline complexed with copper(II), is added to the mobile phase.[5] This complex forms transient diastereomeric complexes with the thyroxine enantiomers, which can then be separated on a standard achiral column.
-
Pre-column Derivatization: The thyronine enantiomers are reacted with a chiral derivatizing agent to form a pair of diastereomers.[6][7] These diastereomers have different physicochemical properties and can be readily separated on a conventional reversed-phase column.
Troubleshooting Guide
Problem 1: Poor Resolution or Co-elution of T3 and rT3
Q: My T3 and rT3 peaks are not baseline separated. What steps can I take to improve resolution?
A: Co-elution of T3 and rT3 is a common issue due to their isomeric nature. Since they often cannot be distinguished by MS/MS alone, chromatographic separation is crucial.
Solutions:
-
Change Column Selectivity: If using a standard C18 column, switch to a stationary phase with alternative selectivity. A Biphenyl phase is highly recommended as it provides pi-pi interactions that can effectively differentiate between the isomers.
-
Optimize Mobile Phase:
-
Organic Modifier: Vary the organic solvent. If using acetonitrile (B52724), try methanol, or vice-versa. The different solvent properties can alter selectivity.
-
Additive: Ensure an acidic modifier (e.g., 0.1% Formic Acid) is used to ensure consistent protonation and good peak shape.[1]
-
-
Adjust Gradient Profile: Decrease the ramp of the gradient. A shallower gradient provides more time for the column to resolve closely eluting compounds.[3][4]
-
Lower Temperature: Reducing the column temperature can sometimes increase selectivity, although it will also increase retention time and backpressure.
-
Reduce Flow Rate: A lower flow rate can improve separation efficiency, leading to better resolution.
Problem 2: Inconsistent Retention Times
Q: My retention times are shifting between injections. What is the cause and how can I fix it?
A: Retention time drift compromises peak identification and quantification.
Solutions:
-
Ensure Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. If running a gradient, ensure the post-run equilibration time is sufficient (typically 5-10 column volumes).
-
Check Pump Performance: Inconsistent solvent delivery from the HPLC/UPLC pump is a primary cause of shifting retention times. Check for pressure fluctuations, perform a pump leak test, and ensure solvents are properly degassed.
-
Control Column Temperature: Use a thermostatically controlled column compartment. Fluctuations in ambient temperature will affect retention times.
-
Mobile Phase Stability: Prepare fresh mobile phase daily. Evaporation of the organic component or changes in pH over time can alter retention characteristics.
Problem 3: Poor Peak Shape (Tailing or Fronting)
Q: My thyronine peaks are tailing. What are the likely causes?
A: Peak tailing reduces resolution and integration accuracy.
Solutions:
-
Check Mobile Phase pH: Thyronines contain amine groups that can interact with acidic silanols on the silica (B1680970) surface of the column, causing tailing. Using a low pH mobile phase (e.g., pH 2-3 with formic acid) neutralizes these silanols and protonates the analytes, improving peak shape.[3]
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Flush the column with a strong solvent or, if the problem persists, replace the column.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Reduce the injection volume or dilute the sample.
-
Extra-Column Volume: Ensure all tubing and connections between the injector, column, and detector are as short and narrow as possible to minimize dead volume, which can cause peak broadening and tailing.
Problem 4: Low Signal or Inaccurate Quantification (LC-MS/MS)
Q: My analyte signal is low and variable, especially in serum samples. How can I troubleshoot this?
A: Low and inconsistent signals in LC-MS/MS are often due to matrix effects, where co-eluting compounds from the sample matrix (like plasma or serum) suppress the ionization of the target analytes.
Solutions:
-
Improve Sample Preparation: The most effective strategy is to remove interfering matrix components before analysis.
-
Protein Precipitation (PPT): A simple method, but may not remove phospholipids, a major cause of ion suppression.
-
Solid-Phase Extraction (SPE): A more selective technique that provides cleaner extracts. Use a cartridge chemistry (e.g., mixed-mode cation exchange) optimized for thyronine extraction.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Add a SIL-IS for each analyte (e.g., ¹³C-T4) to the sample before extraction. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.
-
Modify Chromatography: Adjust the chromatographic gradient to separate the thyronines from the regions where matrix components (like phospholipids) typically elute.
Data & Methodologies
Table 1: Comparison of HPLC Conditions for Chiral Separation of Thyroxine
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
| Teicoplanin-based | Methanol / 0.1% Triethylammonium Acetate, pH 4.0 (70:30, v/v) | 1.0 | UV | > 3.0 | [5] |
| Crown Ether-based | 100% Methanol with 10 mM H₂SO₄ | Not Specified | UV | Not Specified | |
| Quinine-derived | Optimized based on pH | Not Specified | UV | > 1.5 |
Table 2: Example UPLC-MS/MS Parameters for T3, rT3, and T4 Analysis
| Parameter | Condition |
| Column | Biphenyl Phase (e.g., Raptor Biphenyl, 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[1] |
| Flow Rate | 0.4 mL/min[1] |
| Gradient | 55% B to 100% B over ~1.5 min[1] |
| Injection Volume | 1-10 µL[1][8] |
| Column Temperature | 40 °C[1] |
| Detection | Triple Quadrupole MS/MS (MRM Mode) |
Detailed Experimental Protocol: UPLC-MS/MS Analysis of T3, rT3, & T4 in Serum
This protocol provides a reference method for the quantitative analysis of thyronines in a biological matrix.
1. Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: To 200 µL of serum, add the stable isotope-labeled internal standards.
-
Protein Precipitation: Add 600 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
SPE: Condition, load, wash, and elute the sample from a mixed-mode cation exchange SPE plate or cartridge.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 55% Methanol / 45% Water with 0.1% Formic Acid).
2. UPLC-MS/MS Analysis
-
Instrumentation: Use a UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions: Use the parameters outlined in Table 2 .
-
MS/MS Detection: Set up Multiple Reaction Monitoring (MRM) transitions for each analyte and internal standard. Since T3 and rT3 have identical transitions, their chromatographic separation is essential for identification.
3. Data Analysis
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the analyte concentration by plotting the area ratio against a calibration curve prepared in a surrogate matrix (e.g., stripped serum).
Visualized Workflows and Logic
Caption: General workflow for quantitative analysis of thyronines in serum.
Caption: Troubleshooting logic for improving T3 and rT3 separation.
References
- 1. hplc.eu [hplc.eu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. saspublishers.com [saspublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective resolution of thyroxine hormone by high-performance liquid chromatography utilizing a highly fluorescent chiral tagging reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of enantiomeric iodinated thyronines by liquid chromatography of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mac-mod.com [mac-mod.com]
Technical Support Center: Improving Recovery of 3-Iodo-L-thyronine from Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 3-Iodo-L-thyronine (T3) from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting 3-Iodo-L-thyronine from biological samples?
A1: The most prevalent methods for extracting 3-Iodo-L-thyronine include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1] Often, a combination of these techniques is used to achieve optimal sample cleanup and recovery, especially for complex matrices like serum and plasma. These methods are frequently coupled with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification.
Q2: Why is the recovery of 3-Iodo-L-thyronine often low in biological samples?
A2: Low recovery of 3-Iodo-L-thyronine can be attributed to several factors. Its strong binding to plasma proteins, such as thyroxine-binding globulin (TBG), makes its extraction challenging.[2] Additionally, its amphipathic nature can lead to adsorption onto labware surfaces. The complexity of biological matrices can also cause ion suppression or enhancement in LC-MS/MS analysis, a phenomenon known as the matrix effect, which can be mistaken for low recovery.[2]
Q3: How can I minimize the matrix effect in my LC-MS/MS analysis of 3-Iodo-L-thyronine?
A3: To minimize the matrix effect, efficient sample preparation is crucial. This includes effective removal of proteins and phospholipids. Utilizing a combination of protein precipitation followed by SPE can significantly clean up the sample. Furthermore, employing stable isotope-labeled internal standards that co-elute with the analyte can help to compensate for matrix-induced signal variations. Chromatographic separation should also be optimized to separate 3-Iodo-L-thyronine from co-eluting matrix components.
Q4: What is the importance of pH during the extraction of 3-Iodo-L-thyronine?
A4: The pH of the sample and extraction solvents is a critical parameter that influences the stability and extraction efficiency of 3-Iodo-L-thyronine.[3] As an amino acid derivative, its ionization state is pH-dependent. Adjusting the pH can enhance its solubility in the extraction solvent and improve its retention on or elution from an SPE sorbent. For instance, in reversed-phase SPE, maintaining a pH where the analyte is in a less polar (neutral) form can improve retention.
Q5: Can I use the same extraction protocol for different biological matrices?
A5: While the general principles of extraction apply across different matrices, the protocol often needs to be optimized for each specific matrix. For example, tissue homogenates may require an additional lipid removal step, such as a hexane (B92381) wash, which might not be as critical for serum or plasma samples. The protein and lipid content can vary significantly between matrices, necessitating adjustments to the volumes and types of solvents used in protein precipitation and LLE, or the wash and elution steps in SPE.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of 3-Iodo-L-thyronine.
Issue 1: Low Recovery of 3-Iodo-L-thyronine
| Possible Cause | Suggested Solution |
| Incomplete Protein Precipitation | - Increase the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to sample (e.g., from 3:1 to 5:1).- Ensure thorough vortexing and allow sufficient incubation time at a low temperature (e.g., -20°C) to maximize protein precipitation.[4] |
| Inefficient Liquid-Liquid Extraction | - Optimize the pH of the aqueous phase to ensure 3-Iodo-L-thyronine is in a neutral form, enhancing its partitioning into the organic solvent.- Test different organic solvents or solvent mixtures (e.g., ethyl acetate, methyl tert-butyl ether).- Increase the number of extraction steps (e.g., perform the extraction twice). |
| Suboptimal Solid-Phase Extraction (SPE) | - Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's instructions to activate the sorbent.- Sample Loading: Avoid overloading the cartridge. If the sample concentration is high, consider diluting the sample before loading.- Wash Steps: Optimize the wash solvent to remove interferences without eluting the analyte. This may involve adjusting the organic solvent percentage or pH.- Elution: Ensure the elution solvent is strong enough to desorb the analyte completely. You can try increasing the organic content, modifying the pH, or increasing the elution volume.[5] |
| Adsorption to Labware | - Use low-adsorption polypropylene (B1209903) tubes and pipette tips.- Silanize glassware to reduce active sites for adsorption. |
| Analyte Degradation | - Process samples promptly and store them at appropriate low temperatures (e.g., -80°C).- Minimize freeze-thaw cycles. |
Issue 2: High Variability in Recovery
| Possible Cause | Suggested Solution |
| Inconsistent Sample Handling | - Standardize all steps of the experimental protocol, including incubation times, vortexing duration, and centrifugation speeds.- Use an automated liquid handling system for improved precision. |
| Variable Matrix Effects | - Incorporate a stable isotope-labeled internal standard at the beginning of the sample preparation process to account for variability in extraction and ionization. |
| Inconsistent SPE Cartridge Performance | - Use high-quality SPE cartridges from a reputable supplier.- Ensure there is no channeling in the sorbent bed by loading the sample slowly and evenly. |
Data Presentation: Recovery of 3-Iodo-L-thyronine
The following table summarizes the reported recovery rates of 3-Iodo-L-thyronine and related thyroid hormones from biological samples using various extraction methods.
| Analyte | Biological Matrix | Extraction Method | Recovery (%) | Reference |
| 3,3',5-triiodo-L-thyronine (T3) | Neonatal Rat Brain | Solid-Phase Extraction (SPE) | >80 | [2] |
| 3,3',5-triiodo-L-thyronine (T3) | Human Serum | Solid-Phase Extraction (SPE) | 67 | |
| 3,3',5-triiodo-L-thyronine (T3) | Human Serum & Urine | Solid-Phase Extraction (SPE) with Diol Cartridges | 79.90 - 103.15 | [1] |
| 3-iodothyronamine (T1AM) | Liver | Stable Isotope Dilution LC-MS/MS | 85.4 - 94.3 | [6] |
| 3,5-diiodo-L-thyronine (3,5-T2) | Human Serum | SPE | 78 | [7] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a simple and rapid method for removing the bulk of proteins from serum or plasma samples.
-
Sample Preparation: Aliquot 100 µL of the biological sample (serum or plasma) into a polypropylene microcentrifuge tube.
-
Addition of Internal Standard: Spike the sample with an appropriate amount of a stable isotope-labeled internal standard for 3-Iodo-L-thyronine.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte and transfer it to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is used to separate analytes from interferences based on their differential solubilities in two immiscible liquid phases.
-
Sample Preparation: To 200 µL of the biological sample, add the internal standard.
-
pH Adjustment: Adjust the pH of the sample to acidic conditions (e.g., pH 3-4) using a suitable buffer or acid to neutralize the charge on 3-Iodo-L-thyronine.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Mixing: Vortex the mixture for 2 minutes, followed by shaking for 10 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction process on the remaining aqueous layer with another 1 mL of the organic solvent to improve recovery. Combine the organic extracts.
-
Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness and reconstitute the residue for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol utilizes a solid sorbent to isolate the analyte from the sample matrix, providing a cleaner extract.
-
Sample Pre-treatment: Perform protein precipitation on the sample as described in Protocol 1. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences. A second wash with a slightly stronger solvent may be necessary depending on the matrix.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove residual wash solvent.
-
Elution: Elute the 3-Iodo-L-thyronine from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile, potentially with a small percentage of formic acid or ammonia (B1221849) to improve recovery).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Visualizations
Experimental Workflows
Caption: Experimental workflows for 3-Iodo-L-thyronine extraction.
Troubleshooting Low Recovery
Caption: Decision tree for troubleshooting low recovery issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Reducing Uncertainties in Quantitative Adverse Outcome Pathways by Analysis of Thyroid Hormone in the Neonatal Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dioxin20xx.org [dioxin20xx.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Thyroid Hormones
Welcome to the Technical Support Center for Thyroid Hormone Quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the LC-MS/MS analysis of thyroid hormones. Find answers to frequently asked questions and step-by-step guides to reduce ion suppression and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in thyroid hormone analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analytes (e.g., thyroxine (T4) and triiodothyronine (T3)) is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the quantification.[2][3] In biological samples like plasma or serum, phospholipids (B1166683) are a major cause of ion suppression.[4][5]
Q2: What are the most common sources of ion suppression in bioanalytical samples?
A2: The most common sources of ion suppression are endogenous matrix components that are not removed during sample preparation.[1] For plasma and serum samples, phospholipids are a primary culprit.[4][5][6] Other sources can include salts, proteins, and metabolites that co-elute with the analytes of interest and compete for ionization in the MS source.[1]
Q3: How can I determine if ion suppression is affecting my results?
A3: A common method to assess ion suppression is the post-column infusion experiment. A constant flow of a standard solution of the analyte is introduced into the mobile phase after the analytical column. A blank matrix sample is then injected. Any dip in the baseline signal of the analyte at the retention time of matrix components indicates ion suppression.[5] Another approach is to compare the signal response of an analyte in a neat solution versus its response when spiked into a prepared sample matrix; a lower response in the matrix indicates suppression.[1]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help?
A4: A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ²H, ¹⁵N). A SIL-IS is considered the gold standard for compensating for ion suppression because it has nearly identical physicochemical properties to the analyte.[2] It co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the ratio of the analyte signal to the SIL-IS signal.[2]
Troubleshooting Guides
Issue 1: Low signal intensity and poor sensitivity for T3 and T4.
Possible Cause: Significant ion suppression from matrix components, particularly phospholipids.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process.[1]
-
Solid-Phase Extraction (SPE): Provides superior selectivity compared to simpler methods by effectively removing interfering compounds.[4] Mixed-mode SPE can be particularly effective for thyroid hormones.[7]
-
Phospholipid Removal Plates/Cartridges: These are specifically designed to remove phospholipids from plasma and serum samples, significantly reducing ion suppression.[4][5][6]
-
Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract thyroid hormones while leaving behind many interfering substances.[8]
-
-
Chromatographic Separation: Modify your LC method to separate the analytes from the regions where matrix components elute. Phospholipids often elute in the later parts of a reverse-phase gradient.[9]
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[2][12] However, this will also reduce the analyte signal, so it's a trade-off.
Issue 2: Inconsistent and irreproducible results for quality control (QC) samples.
Possible Cause: Variable matrix effects between different samples are causing inconsistent levels of ion suppression.
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using techniques like SPE or specialized phospholipid removal plates will minimize sample-to-sample variability in matrix effects.[2][8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective for correcting for variability in ion suppression between different samples.[2] Since the SIL-IS and the analyte are affected similarly by the matrix, the ratio of their signals remains consistent, leading to more precise and accurate results.
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects across the analytical run.[2][7]
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness of different sample preparation techniques in reducing ion suppression for thyroid hormone analysis.
| Sample Preparation Method | Typical Ion Suppression Observed | Analyte Recovery | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | High | >90% | Simple, fast, and inexpensive. | Does not effectively remove phospholipids, leading to significant ion suppression.[4][9] |
| Liquid-Liquid Extraction (LLE) | Moderate to Low | 85-100% | Good removal of salts and some polar interferences.[8][13] | Can be labor-intensive and may have lower recovery for some analytes. |
| Solid-Phase Extraction (SPE) | Low | >90% | Highly selective, provides clean extracts, and significantly reduces matrix effects.[4][7] | Requires method development and can be more time-consuming and costly. |
| Phospholipid Removal Plates | Very Low | >95% | Specifically targets and removes phospholipids, leading to minimal ion suppression.[5][6] | Higher cost compared to PPT. |
| HybridSPE (PPT + PL Removal) | Very Low | >95% | Combines the simplicity of PPT with effective phospholipid removal.[7] | More expensive than standard PPT plates. |
Data compiled from multiple sources indicating general performance. Actual results may vary based on specific laboratory conditions and protocols.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Thyroid Hormones from Serum
This protocol is a general guideline for a mixed-mode cation exchange SPE.
-
Sample Pre-treatment:
-
To 200 µL of serum, add 600 µL of acetonitrile (B52724) containing the stable isotope-labeled internal standards for T3 and T4.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.[8]
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.[8]
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove phospholipids and other non-polar interferences.[8]
-
-
Elution:
-
Elute the thyroid hormones from the cartridge using 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[8]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[8]
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Thyroid Hormones from Serum
-
Sample Pre-treatment:
-
To 200 µL of serum, add the stable isotope-labeled internal standards.
-
Add 50 µL of 1M HCl to acidify the sample.[8]
-
-
Extraction:
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.[8]
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.[8]
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.[8]
-
Visualizations
Caption: A logical workflow for identifying and mitigating ion suppression.
Caption: A step-by-step workflow for the SPE protocol.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of sample preparation strategies for target analysis of total thyroid hormones levels in serum by liquid chromatography-quadrupole time-of-flight-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. A direct comparison of liquid chromatography-mass spectrometry with clinical routine testing immunoassay methods for the detection and quantification of thyroid hormones in blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimization of Sample Cleanup for T1 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample cleanup protocols for T1 analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for sample cleanup prior to T1 analysis?
A1: The three most prevalent methods for sample cleanup are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. The choice of method depends on the analyte of interest, the sample matrix, and the downstream analytical technique. SPE is a highly selective technique used to purify and concentrate analytes from complex matrices.[1] LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic solvent.[2][3] Protein precipitation is employed to remove proteins from biological samples, which can interfere with analysis.[4][5]
Q2: Why is sample cleanup important for T1 analysis?
A2: Sample cleanup is a critical step to ensure the accuracy, precision, and sensitivity of analytical methods.[6] Inadequate sample preparation can lead to a variety of issues, including instrument contamination, ion suppression in mass spectrometry, and poor chromatographic resolution, all of which can compromise the quality of the final results.[6] Effective cleanup removes interfering substances from the sample matrix, concentrates the analyte of interest, and can extend the life of analytical columns and instrumentation.[7]
Q3: What does "T1 analysis" refer to in this context?
A3: In the context of this guide, "T1 analysis" is used as a general term to refer to the primary or first-tier analytical testing performed on a sample. This can encompass a wide range of techniques, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS), which all benefit from a clean sample to produce reliable and reproducible data.
Q4: How do I choose the right sample cleanup method for my experiment?
A4: The selection of an appropriate cleanup method is dictated by the physicochemical properties of your analyte (e.g., polarity, solubility, ionic properties), the nature of the sample matrix (e.g., plasma, urine, tissue homogenate), and the requirements of your analytical instrument.[8] For example, SPE is highly versatile and can be tailored with a wide variety of sorbents to selectively capture the analyte.[8][9] LLE is a fundamental technique that is effective for separating compounds based on their hydrophobicity. Protein precipitation is a rapid and straightforward method for removing the bulk of protein from biological samples.[5]
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Solution |
| Low Analyte Recovery | Inappropriate Sorbent Selection: The sorbent chemistry does not adequately retain the analyte.[10] | Match the sorbent to the analyte's properties (e.g., reversed-phase for non-polar analytes, ion-exchange for charged analytes).[10] |
| Improper Sample pH: The pH of the sample prevents the analyte from being in the correct ionization state for retention.[10][11] | Adjust the sample pH to ensure the analyte is in a neutral state for reversed-phase or a charged state for ion-exchange SPE.[12] | |
| Sample Solvent Too Strong: The solvent in which the sample is dissolved is too strong, causing the analyte to pass through the cartridge without binding.[12] | Dilute the sample with a weaker solvent to promote analyte retention.[12] | |
| Incomplete Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent.[10][11] | Increase the strength of the elution solvent or use a different solvent with a higher affinity for the analyte. Ensure the pH of the elution solvent is appropriate to disrupt analyte-sorbent interactions.[6] | |
| Flow Rate Too High: A high flow rate during sample loading or elution does not allow for sufficient interaction between the analyte and the sorbent.[11][12] | Decrease the flow rate during the loading and elution steps.[12] | |
| Column Overload: The amount of sample or analyte loaded onto the SPE cartridge exceeds its capacity.[11][12] | Reduce the sample volume or use an SPE cartridge with a larger sorbent mass.[12] | |
| Poor Reproducibility | Inconsistent Sample Pre-treatment: Variations in the sample preparation method before SPE. | Follow a consistent and standardized sample pre-treatment protocol. |
| Cartridge Drying Out: The sorbent bed dries out between the conditioning/equilibration and sample loading steps.[6] | Ensure the sorbent bed remains wetted throughout the process until the sample is loaded.[6] | |
| Presence of Interferences in Eluate | Inadequate Washing: The wash step is not sufficient to remove all interfering compounds. | Optimize the wash solvent by increasing its strength to remove more interferences without eluting the analyte. |
| Co-elution of Interferences: The interfering compounds have similar properties to the analyte and are eluted together. | Use a different SPE sorbent with a higher selectivity for the analyte or employ an orthogonal cleanup technique. |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Potential Cause | Solution |
| Emulsion Formation | High Concentration of Surfactant-like Compounds: The sample contains high levels of lipids, proteins, or other emulsifying agents. | - Gently swirl or rock the mixture instead of vigorous shaking.- Add salt (salting out) to the aqueous phase to increase its polarity and break the emulsion.- Centrifuge the mixture to facilitate phase separation.- Filter the mixture through a bed of glass wool. |
| Low Analyte Recovery | Incorrect Solvent Choice: The extraction solvent has a low affinity for the analyte.[3] | Select a solvent in which the analyte has high solubility. Consider the analyte's LogP value to guide solvent selection. |
| Incorrect pH of Aqueous Phase: The analyte is in an ionized state and has high solubility in the aqueous phase. | Adjust the pH of the aqueous phase to neutralize the analyte, thereby increasing its solubility in the organic solvent. For acidic analytes, adjust the pH to be at least two units below the pKa, and for basic analytes, adjust it to be two units above the pKa. | |
| Insufficient Mixing or Contact Time: The two phases were not mixed adequately to allow for the transfer of the analyte.[13] | Ensure thorough mixing of the two phases and allow sufficient time for the analyte to partition between them.[13] | |
| Presence of Residual Solvent in Final Sample | Incomplete Evaporation of Organic Solvent: The organic solvent was not completely removed after extraction. | Ensure complete evaporation of the organic solvent under a stream of nitrogen or by using a vacuum concentrator. Be aware that residual solvents can interfere with downstream analysis and may have toxic effects.[14][15] |
Protein Precipitation Troubleshooting
| Problem | Potential Cause | Solution |
| Low Protein Recovery | Incomplete Precipitation: The conditions used are not optimal for precipitating the proteins of interest.[4] | Optimize the precipitation protocol by adjusting the type and concentration of the precipitating agent (e.g., acetone (B3395972), acetonitrile, TCA), temperature, and incubation time.[4][16] The addition of salt can also improve precipitation efficiency.[4] |
| Protein Pellet Loss: The protein pellet is not firmly packed and is accidentally discarded with the supernatant. | - Increase the centrifugation speed and/or time to ensure a compact pellet.- Carefully decant the supernatant without disturbing the pellet. | |
| Difficulty Re-solubilizing Protein Pellet | Over-drying the Pellet: The pellet has been dried for too long, making it difficult to dissolve. | Air-dry the pellet for a shorter period. Avoid using heat to dry the pellet as this can denature the proteins and decrease solubility. |
| Inappropriate Re-solubilization Buffer: The buffer used is not effective at dissolving the precipitated proteins.[5] | Use a buffer containing detergents (e.g., SDS) or chaotropic agents (e.g., urea) to aid in re-solubilization. Sonication can also help to break up the pellet.[5] | |
| Presence of Contaminants in the Final Sample | Co-precipitation of Non-protein Components: Salts, lipids, and other small molecules are trapped in the protein pellet. | Wash the protein pellet with the precipitation solvent to remove trapped contaminants. A second precipitation step may be necessary for very complex samples.[5] |
Quantitative Data on Sample Cleanup Methods
Table 1: Comparison of Protein Recovery Rates for Different Precipitation Methods
| Precipitation Method | Reported Protein Recovery Rate | Notes |
| Rapid Acetone Precipitation (with added salt) | 98 ± 1% | Rapid (2-minute) precipitation with high and consistent recovery.[4] |
| Acetone Precipitation | ~68% - 104% | Recovery can be variable depending on the specific protocol and sample type.[17] |
| Methanol/Chloroform (M/C) Precipitation | ~94% | Shows good recovery without significantly affecting the protein pattern on SDS-PAGE.[17] |
| Trichloroacetic Acid (TCA)-Acetone Precipitation | ~78% | Pellets can be difficult to solubilize, which may negatively impact the final recovery.[17] |
Table 2: Analyte Recovery Rates for Solid-Phase Extraction with Different Sorbents
| Analyte | Sorbent | Sample Matrix | Reported Recovery Rate |
| Fumonisin B1, B2, B3 (Mycotoxins) | EMR-Lipid | Plasma | 61% - 98% |
| Metoprolol | Microcrystalline Cellulose (MCC) | Plasma | 84% - 93% |
| Atrazine | C18-bonded silica | Groundwater | 85% - 95% |
| Carbofuran | C18-bonded silica | Drinking Water | ~62% |
Experimental Protocols
Detailed Protocol for Acetone Precipitation of Proteins
This protocol is suitable for precipitating proteins from various biological samples to remove interfering substances prior to downstream analysis such as mass spectrometry.[18][19]
Materials:
-
Protein sample
-
Ice-cold acetone (-20°C)
-
Acetone-compatible microcentrifuge tubes
-
Microcentrifuge capable of ≥13,000 x g
-
Pipettes and tips
-
Re-solubilization buffer (e.g., buffer compatible with downstream analysis containing SDS or urea)
Procedure:
-
Place the protein sample in an acetone-compatible microcentrifuge tube.
-
Add four times the sample volume of ice-cold (-20°C) acetone to the tube.
-
Vortex the tube briefly to mix and incubate at -20°C for at least 60 minutes. For very dilute samples, an overnight incubation may improve recovery.[20][19]
-
Centrifuge the tube at 13,000-15,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully decant and discard the supernatant, being cautious not to disturb the protein pellet.
-
Allow the remaining acetone to evaporate by air-drying the uncapped tube at room temperature for 10-30 minutes. Do not over-dry the pellet, as this will make it difficult to re-dissolve.[20][19]
-
Add an appropriate volume of re-solubilization buffer to the tube and vortex thoroughly to dissolve the protein pellet. Gentle heating or sonication may be used to aid dissolution if necessary.
Visualizations
References
- 1. Solid phase extraction (SPE) Information | Solid phase extraction (SPE) | Chromatography | MACHEREY-NAGEL [mn-net.com]
- 2. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Solid Phase Extraction Explained [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 11. specartridge.com [specartridge.com]
- 12. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 13. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 14. agilent.com [agilent.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 17. researchgate.net [researchgate.net]
- 18. Video: Organic Solvent-Based Protein Precipitation for Robust Proteome Purification Ahead of Mass Spectrometry [jove.com]
- 19. Acetone Precipitation – SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 20. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
dealing with poor peak shape in 3-Iodo-L-thyronine chromatography
Welcome to the technical support center for the chromatographic analysis of 3-Iodo-L-thyronine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of poor peak shape (tailing or fronting) for 3-Iodo-L-thyronine in reversed-phase HPLC?
Poor peak shape for 3-Iodo-L-thyronine can stem from several factors related to its chemical nature and interaction with the chromatographic system. Common causes include:
-
Secondary Interactions: The presence of both an amine and a phenolic hydroxyl group in 3-Iodo-L-thyronine can lead to secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns. These interactions can cause significant peak tailing.
-
Mobile Phase pH: The ionization state of the carboxylic acid, amino group, and phenolic hydroxyl group is dependent on the mobile phase pH. If the pH is not optimized, it can lead to multiple analyte forms in equilibrium, resulting in broadened or misshapen peaks.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including fronting and splitting. 3-Iodo-L-thyronine has limited solubility in highly aqueous solutions, which can lead to precipitation on the column if the sample solvent is not compatible with the mobile phase.
-
Column Degradation: Voids in the column packing or a contaminated frit can distort the flow path and lead to poor peak shape for all analytes.
Q2: What are the key physicochemical properties of 3-Iodo-L-thyronine to consider for HPLC method development?
Understanding the properties of 3-Iodo-L-thyronine is crucial for developing robust HPLC methods.
| Property | Value/Information | Implication for Chromatography |
| Molecular Formula | C₁₅H₁₄INO₄ | |
| Molecular Weight | 399.18 g/mol | |
| Predicted pKa (Carboxylic Acid) | ~2.2 | The carboxylic acid will be deprotonated (anionic) at typical reversed-phase pH ( > 3). |
| Predicted pKa (Phenolic Hydroxyl) | ~8.4-8.5 (estimated from similar compounds) | The phenolic group will be protonated (neutral) at acidic to neutral pH. |
| Predicted pKa (Amine) | ~9-10 (typical for amino acids) | The amino group will be protonated (cationic) at acidic to neutral pH. |
| Solubility | Sparingly soluble in aqueous buffers; soluble in organic solvents like DMSO and methanol. | Sample preparation requires careful solvent selection to ensure solubility and compatibility with the mobile phase. A mismatch can cause on-column precipitation and peak distortion. |
Q3: What is a good starting point for a reversed-phase HPLC method for 3-Iodo-L-thyronine?
A good starting point for separating 3-Iodo-L-thyronine and related compounds is a C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier.[1]
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2-3)
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from a low to a high percentage of acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
This acidic mobile phase ensures that the carboxylic acid is protonated, and the amino group is protonated, which can help to minimize secondary interactions with silanol groups and provide good peak shape.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common issue when analyzing 3-Iodo-L-thyronine, often appearing as an asymmetrical peak with a drawn-out trailing edge.
Troubleshooting Workflow for Peak Tailing
References
Validation & Comparative
A Comparative Guide to the Accuracy and Precision of 3-Iodo-L-thyronine-¹³C₆ as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of thyroid hormones, the use of a reliable internal standard is paramount for achieving accurate and precise results. This guide provides an objective comparison of the performance of 3-Iodo-L-thyronine-¹³C₆ as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) applications, supported by experimental data from related thyroid hormone analyses.
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis. By incorporating a stable isotope like ¹³C, 3-Iodo-L-thyronine-¹³C₆ is chemically identical to the analyte of interest, 3-Iodo-L-thyronine (T1), but is distinguishable by its mass. This key characteristic allows it to mimic the analyte throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer, thereby compensating for procedural errors and matrix effects.
The Superiority of Stable Isotope-Labeled Internal Standards
The use of a SIL internal standard such as 3-Iodo-L-thyronine-¹³C₆ offers significant advantages over other types of internal standards (e.g., structural analogs) or external standard calibration alone. These benefits include:
-
Correction for Matrix Effects: Biological matrices like serum and plasma are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As the SIL internal standard is equally affected by these matrix effects as the native analyte, the ratio of their signals remains constant, ensuring accurate measurement.
-
Compensation for Sample Loss: During multi-step sample preparation procedures such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), some amount of the analyte can be lost. An ideal internal standard, added at the beginning of the process, will be lost at the same rate, thus correcting for these variations.
-
Improved Precision: By accounting for variability in injection volume and instrument response, the SIL internal standard leads to improved precision and reproducibility of the analytical method.
Performance Data from Related Thyroid Hormone Analyses
While specific comparative studies for 3-Iodo-L-thyronine-¹³C₆ are not extensively published, the performance of other ¹³C-labeled thyroid hormone internal standards in LC-MS/MS methods provides a strong indication of the expected accuracy and precision. The following table summarizes validation data from studies utilizing ¹³C₆-labeled internal standards for other thyroid hormones.
| Analyte | Internal Standard | Matrix | Accuracy (%) | Precision (CV%) | Recovery (%) | Matrix Effect (%) | Reference |
| 3,3'-Diiodo-L-thyronine (T2) | ¹³C₆-T2 | Human Serum | 88 - 104 | 3 - 5 | 78 | +8 | [1] |
| Triiodothyronine (T3) | ¹³C₆-T3 | Human Serum | 104 - 128 | 6 - 15 | 67 | -15 | [1] |
| Thyroxine (T4) | ¹³C₆-T4 | Human Serum | 104 - 128 | 6 - 15 | 44 | -7 | [1] |
| T3 and T4 | ¹³C₆-T3, ¹³C₆-T4 | Human Serum | 92.8 - 95.4 | Within-day: <8.9, Between-day: 1.6 - 7.6 | Not Reported | Not Reported | [2] |
| Multiple Thyroid Hormones | ¹³C₆-labeled IS | Mouse Brain | 84.9 - 114.8 | Intra-day: 4.2 - 14.0, Inter-day: 0.4 - 17.9 | Not Reported | Not Reported |
Based on this data, it is reasonable to expect that a validated LC-MS/MS method for 3-Iodo-L-thyronine using 3-Iodo-L-thyronine-¹³C₆ as an internal standard would achieve similar high levels of accuracy (typically within 85-115%) and precision (CV <15%).
Experimental Protocols
Below are detailed methodologies for a typical workflow for the quantification of 3-Iodo-L-thyronine in a biological matrix using 3-Iodo-L-thyronine-¹³C₆ as an internal standard.
1. Sample Preparation (Solid-Phase Extraction)
This protocol is adapted from methods used for other thyroid hormones and is suitable for serum or plasma samples.
-
Sample Spiking: To 500 µL of serum or plasma, add a known concentration of 3-Iodo-L-thyronine-¹³C₆ solution.
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile (B52724) to the sample, vortex thoroughly, and centrifuge at high speed to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange or polymer-based cartridge) according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with appropriate solvents (e.g., water followed by a low-percentage organic solvent wash) to remove interfering substances.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., a mixture of methanol (B129727) and ammonium (B1175870) hydroxide).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following are representative LC-MS/MS conditions.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient program starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for both 3-Iodo-L-thyronine and 3-Iodo-L-thyronine-¹³C₆.
Visualizing the Workflow and Rationale
The following diagrams, created using Graphviz, illustrate the experimental workflow and the logical relationship of using an internal standard.
Experimental workflow for quantitative analysis.
Compensation for variability using an internal standard.
References
A Comparative Guide to Immunoassay and LC-MS for the Quantification of 3-Iodo-L-thyronine
For researchers, scientists, and drug development professionals engaged in the study of thyroid hormone metabolites, the accurate quantification of 3-Iodo-L-thyronine (T1am) is critical. As an endogenous biogenic amine derived from thyroid hormone, T1am's distinct biological activities necessitate robust analytical methods for its detection.[1] This guide provides a comprehensive cross-validation comparison of two primary analytical techniques: immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS).
While direct comparative studies for 3-Iodo-L-thyronine are limited, this guide draws upon established principles and data from the analysis of structurally related iodothyronines, such as triiodothyronine (T3), thyroxine (T4), and di-iodothyronines (T2), to provide a thorough evaluation.
Performance Comparison: Immunoassay vs. LC-MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of thyroid hormones and their metabolites due to its high specificity and sensitivity.[2][3] Immunoassays, while offering high throughput, can be susceptible to interferences and may show reduced reliability, particularly at low analyte concentrations.[4]
A comparison of key performance metrics is summarized below:
| Performance Metric | Immunoassay | LC-MS/MS | Key Considerations |
| Specificity | Can be prone to cross-reactivity with structurally similar molecules. | High, based on molecular mass and fragmentation patterns. | LC-MS/MS can distinguish between isomers like T3 and reverse T3 (rT3), which is often challenging for immunoassays. |
| Sensitivity (LLOQ) | Typically in the low ng/mL to pg/mL range. For example, a T3 ELISA kit has a reported sensitivity of 0.05 ng/mL. A chemiluminescence immunoassay (CLIA) for 3,5-T2 had a lower detection limit of 200 pmol/L.[3] | Generally offers superior sensitivity, reaching low pg/mL or even fmol/L levels. LC-MS/MS methods have achieved lower limits of quantification (LLOQs) for various thyroid hormones in the range of 0.002 to 0.008 pmol/L.[5] For T1am, an LLOQ of 0.08 to 0.6 pg/mg has been reported in brain tissue.[6][7] | The enhanced sensitivity of LC-MS/MS is crucial for accurately measuring the low endogenous concentrations of many thyroid hormone metabolites.[8] |
| Accuracy | Can be affected by matrix effects and non-specific binding. | High, with accuracy typically reported between 85-115%. For various thyroid hormones, accuracies have been documented to be between 80.2% and 128.6% in complex matrices.[6][7] | Isotope dilution LC-MS/MS provides a high degree of accuracy by correcting for matrix effects and sample processing variations. |
| Precision (%CV) | Intra- and inter-assay precision is generally expected to be <15%. For a T3 ELISA, intra-assay precision was ≤ 10.7% and inter-assay was ≤ 9.1%. | Excellent, with intra- and inter-day precision typically below 15%. For thyroid hormones in brain tissue, intra- and inter-day precision were reported as 0.6–20.7% and 2.5–15.6%, respectively.[6][7] | The high precision of LC-MS/MS ensures the reproducibility and reliability of quantitative results. |
| Linearity (r²) | Good linearity is expected over the calibration range. | Excellent, with correlation coefficients (r²) typically >0.99. For T1am and other thyroid hormones, r² values >0.996 have been demonstrated.[6][7] | Strong linearity over a wide dynamic range allows for the accurate quantification of samples with varying analyte concentrations. |
| Throughput | High, suitable for screening large numbers of samples. | Lower, due to chromatographic separation times. However, online SPE and rapid chromatography methods can improve throughput. | The choice of method may depend on the required sample throughput and the stage of the research or drug development process. |
| Cost | Lower initial instrument cost. | Higher capital investment for instrumentation.[5] | The higher initial cost of LC-MS/MS may be offset by its superior performance and the reduced need for confirmatory analyses. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
Immunoassay (ELISA) Protocol for Iodothyronines
This protocol is a generalized example based on commercially available ELISA kits for thyroid hormones.
-
Preparation of Reagents : All reagents, including standards, controls, and samples, should be brought to room temperature before use.
-
Plate Setup : Designate wells for standards, controls, and unknown samples.
-
Sample Incubation : Pipette standards, controls, and samples into the appropriate wells of the antibody-coated microplate.
-
Conjugate Addition : Add the enzyme-conjugated secondary antibody (e.g., HRP-conjugate) to each well.
-
Incubation : Cover the plate and incubate for a specified time (e.g., 1 hour) at room temperature.
-
Washing : Aspirate the contents of the wells and wash each well multiple times with the provided wash buffer.
-
Substrate Addition : Add a chromogenic substrate (e.g., TMB) to each well.
-
Color Development : Incubate the plate in the dark at room temperature for a specified time (e.g., 15 minutes) to allow for color development.
-
Stopping the Reaction : Add a stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition : Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis : Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the analyte in the unknown samples.
LC-MS/MS Protocol for 3-Iodo-L-thyronine and Other Iodothyronines
This protocol is a composite based on published methods for the LC-MS/MS analysis of thyroid hormones.[6][7][8][9]
-
Sample Preparation :
-
Protein Precipitation : To a known volume of serum or plasma (e.g., 100-200 µL), add a protein precipitating agent such as acetonitrile (B52724) or methanol (B129727), often containing an isotopically labeled internal standard.[8]
-
Vortex and Centrifuge : Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Collection : Carefully collect the supernatant for further processing.
-
-
Solid-Phase Extraction (SPE) (Optional but Recommended for Complex Matrices) :
-
Conditioning : Condition an appropriate SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol followed by water.
-
Loading : Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with a weak solvent to remove interfering substances.[8]
-
Elution : Elute the analyte of interest using a stronger solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).[8]
-
-
Evaporation and Reconstitution :
-
LC Separation :
-
Column : Use a suitable reversed-phase column (e.g., C18, Phenyl-Hexyl, or Biphenyl) for chromatographic separation.
-
Mobile Phase : Employ a gradient elution with a mobile phase typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate : Set an appropriate flow rate for the column dimensions and particle size.
-
-
MS/MS Detection :
-
Ionization : Utilize electrospray ionization (ESI) in the positive ion mode, which is common for iodothyronines.[8]
-
MRM Analysis : Perform tandem mass spectrometry using Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for the analyte and its internal standard.
-
-
Data Analysis :
-
Quantification : Quantify the analyte by comparing the peak area ratio of the analyte to its isotopically labeled internal standard against a calibration curve prepared in a similar matrix.
-
Visualizing the Cross-Validation Workflow and Method Comparison
To further clarify the process of cross-validation and the relationship between the two methods, the following diagrams are provided.
References
- 1. Detection of 3-iodothyronamine in human patients: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Is measurement of TT3 by immunoassay reliable at low concentrations? A comparison of the Roche Cobas 6000 vs. LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A direct comparison of liquid chromatography-mass spectrometry with clinical routine testing immunoassay methods for the detection and quantification of thyroid hormones in blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A validated LC-MS/MS method for cellular thyroid hormone metabolism: Uptake and turnover of mono-iodinated thyroid hormone metabolites by PCCL3 thyrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-laboratory Comparison of Thyroid Metabolite Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thyroid Hormone Quantification Methods Supported by Inter-laboratory Experimental Data.
This guide provides a comprehensive overview of the current landscape of thyroid metabolite quantification, focusing on the two primary analytical platforms: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is designed to assist researchers in making informed decisions about methodological choices by presenting comparative data from significant inter-laboratory studies and detailing the experimental protocols for these key techniques.
The accurate measurement of thyroid hormones, including thyroxine (T4) and triiodothyronine (T3), as well as Thyroid-Stimulating Hormone (TSH), is crucial for both clinical diagnostics and research. However, significant variability has been observed between different analytical methods, particularly among the widely used immunoassays. This variability has prompted international efforts by organizations such as the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) and the Centers for Disease Control and Prevention (CDC) to standardize and harmonize thyroid function tests.
This guide summarizes key findings from these efforts, presenting quantitative data on the performance of various methods, detailing the experimental protocols, and providing visual representations of the critical pathways and workflows involved in thyroid hormone analysis.
Data Presentation: A Quantitative Comparison of Analytical Methods
The following tables summarize quantitative data from inter-laboratory studies, highlighting the performance of different analytical methods for the quantification of key thyroid hormones. These tables are designed to provide a clear and concise comparison of the precision and bias of commercially available immunoassays against the reference method, LC-MS/MS.
Table 1: Inter-laboratory Bias of Commercial Free Thyroxine (FT4) Immunoassays Compared to a Reference Measurement Procedure (RMP)
| Study/Organization | Number of Immunoassays Evaluated | Mean Bias Range (%) against LC-MS/MS RMP | Key Findings |
| CDC Inter-laboratory Study | Not specified | -34.46% to -5.08% | All commercial FT4 assays showed a negative mean bias.[1] |
| CDC Initial Comparison | 1 | -37.7% | A significant negative bias was observed for a commercially available immunoassay.[2][3] |
| IFCC C-STFT Phase III Study | 13 | All assays showed a negative bias in the mid- to high-concentration range | Recalibration of assays was shown to be feasible to reduce inter-assay differences.[4] |
Table 2: Inter-assay Precision of Thyroid-Stimulating Hormone (TSH) Immunoassays
| Study | Number of Immunoassays Evaluated | Mean Systematic Bias Range (%) | Inter-assay Coefficient of Variation (CV) | Key Findings |
| Chinese EQA Study | 8 | -13.78% to 9.85% | Median CVs of 3.75% - 6.25% | Significant systematic and commutability-related biases exist among different TSH immunoassays.[5] |
| Multicenter Study | 3 (ECLIA, RIA, ELISA) | Not specified | ECLIA: <2.9%, RIA/ELISA: Not specified | The electrochemiluminescent immunoassay (ECLIA) demonstrated high precision.[6][7] |
| Immulite vs. Maglumi | 2 | Non-significant bias | Immulite 2000: 4.4-5.7%, Maglumi 800: 1.7-2.8% | TSH evaluation showed good precision and close agreement between the two platforms.[8] |
Table 3: Analytical Performance of the CDC Free Thyroxine (FT4) Reference Measurement Procedure (LC-MS/MS)
| Parameter | Performance Metric |
| Intra-day Imprecision (CV) | 3.0%[2][9] |
| Inter-day Imprecision (CV) | 1.1%[2][9] |
| Bias compared to all-labs mean | Within +2.5%[2][3] |
| Measurement Range | 3.02–258 pmol/L[2][9] |
Experimental Protocols
This section provides detailed methodologies for the two primary techniques used in thyroid metabolite quantification: Chemiluminescent Immunoassay (CLIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Chemiluminescent Immunoassay (CLIA) for Thyroid-Stimulating Hormone (TSH)
This protocol outlines a typical automated sandwich immunoassay for the quantification of TSH.
-
Principle: This is a two-site sandwich immunoassay. TSH in the sample binds to a biotinylated anti-TSH antibody and an acridinium (B8443388) ester-labeled anti-TSH antibody, forming a complex. This complex is captured by streptavidin-coated magnetic microparticles. After washing to remove unbound components, a chemiluminescent reaction is initiated, and the light emitted is proportional to the TSH concentration.
-
Sample Preparation:
-
Collect blood samples in serum separator tubes.
-
Allow the blood to clot for at least 30 minutes.
-
Centrifuge at 1,000-1,300 x g for 15 minutes.
-
Separate the serum and store at 2-8°C for up to 24 hours or at -20°C for longer periods. Avoid repeated freeze-thaw cycles.
-
-
Reagents:
-
Streptavidin-coated magnetic microparticles
-
Biotinylated anti-TSH polyclonal antibody
-
Acridinium ester-labeled anti-TSH antibody
-
TSH calibrators (various concentrations)
-
Wash buffer
-
Trigger solutions
-
-
Instrumentation: Automated chemiluminescence immunoassay analyzer.
-
Assay Procedure (Automated):
-
Patient serum samples, calibrators, and controls are loaded onto the analyzer.
-
The instrument pipettes the sample, biotinylated antibody, and acridinium ester-labeled antibody into a reaction vessel.
-
The mixture is incubated to allow the sandwich complex to form.
-
Streptavidin-coated magnetic microparticles are added and incubated to capture the immune complex.
-
A magnetic field is applied to immobilize the microparticles, and the unbound materials are washed away.
-
Trigger solutions are added to initiate the chemiluminescent reaction.
-
The light emission is measured by a photomultiplier tube, and the TSH concentration is calculated from a calibration curve.
-
-
Quality Control: Commercially available quality control materials with known TSH concentrations are run with each batch of samples to ensure the accuracy and precision of the assay.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Free Thyroxine (FT4)
This protocol describes a reference measurement procedure for the quantification of FT4, often involving an initial separation step to isolate the free hormone.
-
Principle: This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. An isotopically labeled internal standard is used for accurate quantification. The concentration of FT4 is determined by comparing the ratio of the analyte's signal to that of the internal standard against a calibration curve.
-
Sample Preparation (Equilibrium Dialysis followed by Extraction):
-
Equilibrium Dialysis: Serum samples are dialyzed against a buffer in a dialysis cell at 37°C to separate the free T4 from protein-bound T4.
-
Internal Standard Spiking: An isotopically labeled T4 internal standard (e.g., ¹³C₆-T4) is added to the dialysate.
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): The dialysate is further purified to remove interfering substances.
-
SPE: The sample is passed through a cartridge that retains the T4, which is then eluted with a solvent.
-
LLE: T4 is extracted from the aqueous sample into an immiscible organic solvent.
-
-
Evaporation and Reconstitution: The solvent containing the extracted T4 is evaporated to dryness and the residue is reconstituted in a mobile phase-compatible solution.
-
-
Reagents:
-
T4 and isotopically labeled T4 standards
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or other mobile phase additives
-
Dialysis buffer
-
-
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
LC-MS/MS Analysis:
-
The reconstituted sample is injected into the LC system.
-
A reversed-phase C18 column is typically used to separate T4 from other components in the extract. A gradient elution with a mobile phase consisting of water and an organic solvent (both often containing a small amount of formic acid) is employed.
-
The eluent from the LC column is introduced into the ESI source of the mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both T4 and the internal standard are monitored for quantification.
-
-
Quality Control: Quality control samples at low, medium, and high concentrations are prepared and analyzed with each batch of samples to monitor the performance of the entire analytical process.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the inter-laboratory comparison of thyroid hormone metabolite quantification.
Caption: Thyroid Hormone Synthesis and Metabolism Pathway.
Caption: Inter-laboratory Comparison Experimental Workflow.
Caption: Logical Comparison of Immunoassay and LC-MS/MS Methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MON-130 Improving the Accuracy and Reliability of Free Thyroxine (FT4) Measurements Through the CDC Clinical Standardization Programs (CSP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Progress Report of the IFCC Committee for Standardization of Thyroid Function Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Performance characteristics of three automated immunoassays for thyroid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caspjim.com [caspjim.com]
- 8. Comparison of Thyroid -Stimulating Hormone and Free Thyroxine Immunoassays Performed on Immulite 2000 and Maglumi 800 Automated Analyzers | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 9. ODP467 CDC Clinical Standardization Programs (CSP) for Free Thyroxine (FT4) to improve the accuracy and reliability of FT4 measurements in patient care and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Minor Thyroid Hormones
The accurate quantification of minor thyroid hormones is crucial for advancing our understanding of thyroid physiology and pathology. This guide provides a detailed comparison of the primary analytical methods used in research and clinical settings, offering insights into their principles, performance, and practical applications.
Minor thyroid hormones, including reverse T3 (rT3), diiodothyronines (T2), and thyronamines (T1AM), are metabolites of the primary thyroid hormones, thyroxine (T4) and triiodothyronine (T3). Their concentrations in biological fluids are significantly lower than their precursors, posing a challenge for sensitive and specific measurement. The two main analytical approaches for their quantification are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Method Comparison
The choice of analytical method depends on the specific research or clinical question, required sensitivity and specificity, sample throughput, and available resources. While immunoassays have been traditionally used, LC-MS/MS is increasingly recognized as the gold standard for its superior accuracy and specificity.
Performance Characteristics
The following table summarizes the key performance characteristics of immunoassays and LC-MS/MS for the analysis of minor thyroid hormones. Data presented are compiled from various studies and may vary depending on the specific assay and laboratory conditions.
| Parameter | Immunoassays (RIA, ELISA, ECLIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding | Physicochemical separation and mass-to-charge ratio detection |
| Specificity | Moderate to high; potential for cross-reactivity with structurally similar hormones and metabolites | Very high; capable of resolving isomers |
| Sensitivity | Varies by assay type (e.g., ECLIA is generally more sensitive than ELISA) | Very high; capable of detecting picogram levels |
| Limit of Detection (LOD) | Generally in the low ng/mL to pg/mL range | Typically in the low pg/mL to fg/mL range[1] |
| Limit of Quantification (LOQ) | Typically in the low ng/mL to pg/mL range[2] | Can be as low as 0.002-0.008 pmol/L for some hormones[1] |
| Throughput | High; suitable for large-scale screening | Moderate; can be enhanced with online sample preparation |
| Cost per Sample | Generally lower | Higher, due to equipment and maintenance costs |
| Instrumentation Cost | Lower to moderate | High[1] |
| Interferences | Susceptible to interferences from heterophile antibodies and biotin (B1667282) supplementation | Less prone to biological interferences, but susceptible to matrix effects[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the main analytical techniques.
Immunoassay (ELISA) Protocol for Minor Thyroid Hormones
This protocol outlines the general steps for a competitive ELISA, a common format for small molecules like thyroid hormones.
-
Plate Coating : A microtiter plate is pre-coated with a capture antibody specific to the minor thyroid hormone of interest.[2]
-
Sample and Standard Addition : Standards of known concentrations and unknown samples are added to the wells.
-
Competitive Binding : A fixed amount of the minor thyroid hormone conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added to each well. The enzyme-conjugated hormone competes with the hormone in the sample/standard for binding to the capture antibody.
-
Incubation : The plate is incubated to allow for binding to occur.
-
Washing : The plate is washed to remove unbound components.
-
Substrate Addition : A chromogenic substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
-
Color Development and Stopping : The reaction is allowed to proceed for a set time, and then a stop solution is added to halt the reaction.
-
Data Acquisition : The absorbance of each well is measured using a microplate reader at a specific wavelength. The concentration of the minor thyroid hormone in the samples is inversely proportional to the color intensity and is determined by comparison to the standard curve.
LC-MS/MS Protocol for Minor Thyroid Hormones
This protocol provides a general workflow for the analysis of minor thyroid hormones in serum or plasma.
-
Sample Preparation : This is a critical step to remove interfering substances and enrich the analytes of interest. Common techniques include:
-
Protein Precipitation : Acetonitrile is often used to precipitate proteins from the serum/plasma sample.[4]
-
Liquid-Liquid Extraction (LLE) : The sample is extracted with an organic solvent to separate the hormones from the aqueous matrix.[4]
-
Solid-Phase Extraction (SPE) : The sample is passed through a solid-phase cartridge that selectively retains the hormones, which are then eluted with a solvent.[3]
-
-
Chromatographic Separation : The extracted sample is injected into a liquid chromatography (LC) system. The different thyroid hormones are separated based on their physicochemical properties as they pass through a chromatographic column.
-
Ionization : The separated hormones exiting the LC column are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis : The ionized hormones are introduced into a tandem mass spectrometer (MS/MS).
-
First Mass Analyzer (Q1) : Selects the precursor ion (the specific m/z of the target hormone).
-
Collision Cell (q2) : The precursor ion is fragmented into product ions.
-
Second Mass Analyzer (Q3) : Selects specific product ions for detection.
-
-
Detection and Quantification : The detector measures the intensity of the product ions. The concentration of the minor thyroid hormone in the sample is determined by comparing its peak area to that of a known amount of an isotopically labeled internal standard.
Visualizations
Thyroid Hormone Metabolism Pathway
The following diagram illustrates the major metabolic pathways of thyroxine (T4) leading to the formation of various minor thyroid hormones through the action of deiodinase enzymes.[5]
Caption: Metabolic pathways of thyroxine (T4) deiodination.
General Experimental Workflow: Immunoassay
The diagram below outlines the typical workflow for an immunoassay-based analysis of minor thyroid hormones.
Caption: General workflow for immunoassay analysis.
General Experimental Workflow: LC-MS/MS
The following diagram illustrates the typical workflow for an LC-MS/MS-based analysis of minor thyroid hormones.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. A direct comparison of liquid chromatography-mass spectrometry with clinical routine testing immunoassay methods for the detection and quantification of thyroid hormones in blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T3(Triiodothyronine) ELISA Kit [elkbiotech.com]
- 3. myadlm.org [myadlm.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
Navigating the Matrix: A Comparative Guide to the Bias Assessment of 3-Iodo-L-thyronine-¹³C₆
For researchers, scientists, and drug development professionals engaged in the precise quantification of thyroid hormones, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison of the performance of 3-Iodo-L-thyronine-¹³C₆ as an internal standard in different biological matrices, supported by experimental data and detailed protocols for bias assessment. The use of stable isotope-labeled internal standards, such as 3-Iodo-L-thyronine-¹³C₆, is a widely accepted strategy to mitigate matrix effects and correct for analyte losses during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]
Performance in Diverse Biological Matrices
The ideal internal standard should co-elute with the analyte of interest and experience similar ionization suppression or enhancement, thereby providing accurate correction for matrix-induced bias.[2][3] The following tables summarize the performance of stable isotope-labeled internal standards, including analogues of 3-Iodo-L-thyronine-¹³C₆, across various biological matrices as documented in scientific literature. This data provides a strong basis for assessing the expected performance of 3-Iodo-L-thyronine-¹³C₆.
Table 1: Performance Metrics of Isotope-Labeled Thyroid Hormone Internal Standards in Serum/Plasma
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Matrix Effect (%) | Method | Reference |
| ¹³C₆-T4, ¹³C₆-T3, ¹³C₆-rT3, ¹³C₆-3,3′-T2, ¹³C₆-T1Am | T4, T3, rT3, 3,3′-T2, T1Am | Human Serum | 73-115 | Not explicitly stated, but method showed good accuracy | Protein precipitation, SPE, derivatization, LC-MS/MS | [4] |
| Deuterated T4 | T4, T3 | Serum | 90-109 | Not explicitly stated, but method deemed accurate | Protein precipitation, LC-MS/MS | [5] |
| ¹³C₆-3,3'-T2 | 3,5-T2, 3,3'-T2 | Human Serum | 78 | +8 | SPE, LLE, LC-MS/MS | |
| ¹³C₁₂-T3, ¹³C₁₂-T4 | T3, T4, rT3 | Rat Brain | Not explicitly stated, but good recovery reported | Not explicitly stated, but method validated | LLE, SPE, LC-MS/MS |
Table 2: Performance Metrics of Isotope-Labeled Thyroid Hormone Internal Standards in Tissue
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Matrix Effect (%) | Method | Reference |
| ¹³C₆-T3, ¹³C₆-rT3, ¹³C₆-T4 | T3, T4, rT3 | Rat Brain | Method dependent (SPE comparison performed) | Not explicitly stated, but matrix-matched standards used | LLE, SPE, LC-MS/MS |
Experimental Protocols for Bias Assessment
A thorough bias assessment is critical for validating any quantitative LC-MS/MS method. The following protocols outline the key experiments for evaluating the performance of 3-Iodo-L-thyronine-¹³C₆ as an internal standard.
Sample Preparation
A robust sample preparation procedure is essential to minimize matrix interference.[1] Common techniques for thyroid hormone analysis from biological matrices include:
-
Protein Precipitation (PPT):
-
To 100 µL of serum or plasma, add 300 µL of cold acetonitrile (B52724) containing the internal standard (3-Iodo-L-thyronine-¹³C₆).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis.[5]
-
-
Solid-Phase Extraction (SPE):
-
Pre-condition an SPE cartridge (e.g., a mixed-mode cation exchange) with methanol (B129727) followed by water.
-
Load the pre-treated sample (e.g., protein precipitated supernatant diluted with an aqueous buffer).
-
Wash the cartridge with a weak organic solvent to remove interfering compounds.
-
Elute the analyte and internal standard with a stronger organic solvent, often containing a modifier like ammonium (B1175870) hydroxide.
-
Evaporate the eluate and reconstitute for analysis.[1]
-
-
Liquid-Liquid Extraction (LLE):
-
To the biological sample, add an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex vigorously to facilitate the transfer of analytes to the organic phase.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue for injection.[6]
-
LC-MS/MS Analysis
The chromatographic and mass spectrometric conditions should be optimized for the sensitive and specific detection of both the analyte and 3-Iodo-L-thyronine-¹³C₆.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid or acetic acid to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is generally preferred for thyroid hormones.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native analyte and the ¹³C₆-labeled internal standard are monitored.
-
Bias Assessment Experiments
-
Recovery:
-
Prepare three sets of samples:
-
Blank matrix spiked with the analyte and internal standard before extraction.
-
Blank matrix extracted first, then spiked with the analyte and internal standard post-extraction.
-
Neat solution of the analyte and internal standard in the reconstitution solvent.
-
-
Calculate recovery as: (Peak Area of Set 1 / Peak Area of Set 2) * 100%.
-
-
Matrix Effect:
-
Calculate the matrix effect as: ((Peak Area of Set 2 / Peak Area of Set 3) - 1) * 100%.
-
A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.
-
-
Process Efficiency:
-
Calculate the overall process efficiency as: (Peak Area of Set 1 / Peak Area of Set 3) * 100%.
-
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logic behind bias assessment.
Caption: Experimental workflow for the quantification of 3-Iodo-L-thyronine using a stable isotope-labeled internal standard.
Caption: Logical relationship demonstrating how an internal standard corrects for analytical bias.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Safe Disposal of 3-Iodo-L-thyronine-13C6: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-Iodo-L-thyronine-13C6, a stable, non-radioactive, isotopically labeled compound. While it does not pose a radiological hazard, its chemical properties necessitate careful handling and disposal as hazardous waste.[1]
Hazard Identification and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to understand the hazards associated with this compound. The compound and its analogs are known to be harmful if swallowed, inhaled, or in contact with skin. They can cause serious eye irritation, skin irritation, and respiratory irritation. Furthermore, the substance is toxic to aquatic life with long-lasting effects.
To mitigate these risks, the following Personal Protective Equipment (PPE) must be worn:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect for tears or holes before use. |
| Body Protection | Lab coat | To prevent skin contact. |
| Eye/Face Protection | Safety glasses or goggles | Must have side shields to protect against splashes.[1] |
| Respiratory Protection | Fume hood | All handling of the solid compound and preparation of waste should be conducted in a certified chemical fume hood.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
-
Waste Segregation: All materials contaminated with this compound must be treated as hazardous chemical waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables such as pipette tips, vials, and wipes.
-
Contaminated PPE (e.g., gloves).
-
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Collect all aqueous and organic solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any solvent information for liquid waste.
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by a certified waste disposal service.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures:
| Exposure Type | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
| Spill | For small spills, absorb the material with an inert substance and place it in a suitable container for disposal.[1] For larger spills, evacuate the area and contact your institution's EHS office. |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 3-Iodo-L-thyronine-13C6
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment (PPE)
While 3-Iodo-L-thyronine-13C6 is a stable isotope-labeled compound and not radioactive, its chemical properties warrant stringent safety measures. Analogs of this compound are known to cause skin, eye, and respiratory irritation. The hydrochloride salt of similar compounds is classified as harmful if swallowed. Therefore, minimizing exposure through the use of appropriate personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Hazard Route | Required Personal Protective Equipment (PPE) |
| Skin Contact | Chemical-resistant gloves (nitrile) : Inspect for perforations before use. Use proper glove removal technique to avoid skin contact. Lab coat : A long-sleeved lab coat is required to protect skin and clothing. |
| Eye Contact | Safety glasses with side shields or chemical splash goggles : Essential to protect eyes from splashes. |
| Inhalation | Chemical fume hood : All handling of the solid compound must be conducted in a certified chemical fume hood to prevent inhalation of dust particles. |
| Ingestion | General laboratory hygiene : Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling the compound. |
Operational Plan
Adherence to a strict operational plan is critical to ensure safety and prevent contamination.
Receiving and Storage
-
Verification : Upon receipt, visually inspect the container to ensure it is properly sealed and undamaged.
-
Storage : Store the compound in a cool, dry, and well-ventilated area, protected from light. The recommended storage temperature is typically -20°C for related compounds.
Handling and Solution Preparation
-
Work Area Preparation : Designate a specific area within a chemical fume hood for all handling procedures.
-
Donning PPE : Before handling the compound, put on all required PPE as outlined in Table 1.
-
Weighing : Carefully weigh the solid compound within the chemical fume hood to minimize the generation of dust.
-
Dissolving :
-
For creating a stock solution, dissolve the compound in an appropriate organic solvent such as DMSO or dimethyl formamide.
-
For aqueous solutions, it may be necessary to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer of choice.
-
Based on data for similar compounds, aqueous solutions may not be stable for long periods. It is recommended not to store aqueous solutions for more than one day.
-
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated, sealed hazardous waste bag within the chemical fume hood. |
| Solutions of this compound | Collect in a compatible, sealed, and clearly labeled container for liquid hazardous waste. |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal guidelines.
By adhering to these safety and logistical protocols, researchers, scientists, and drug development professionals can handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
